7-chloro-2-phenyl-4H-chromen-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGAQKBGDUOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathway for 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone derivative of interest in medicinal chemistry and drug development. The guide provides a comprehensive overview of the most common and efficient synthesis, proceeding through a chalcone intermediate. Alternative synthetic strategies are also briefly discussed.
Core Synthesis Pathway: From Chalcone to Flavone
The most widely employed and versatile method for the synthesis of this compound involves a two-step process:
-
Claisen-Schmidt Condensation: Formation of the intermediate chalcone, (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
-
Oxidative Cyclization: Conversion of the chalcone intermediate to the final flavone product.
This pathway is favored for its generally good yields and the ready availability of starting materials.
Logical Workflow of the Core Synthesis Pathway
Caption: Synthesis of this compound via a chalcone intermediate.
Experimental Protocols
Step 1: Synthesis of (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This procedure is based on the well-established Claisen-Schmidt condensation reaction.
Materials:
-
4-Chloro-2-hydroxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Crushed ice
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-hydroxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water or ethanol to the cooled mixture with constant stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5.
-
A yellow solid precipitate of the chalcone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (Oxidative Cyclization)
Several oxidizing agents can be employed for this step. Two common methods using iodine and selenium dioxide are detailed below.
Method A: Iodine-Mediated Oxidative Cyclization
Materials:
-
(E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
-
Iodine (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture in an oil bath at a temperature ranging from 110°C to 150°C.
-
Monitor the reaction progress by TLC. Reaction times can range from 2 to 6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with a solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.
-
The crude flavone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Method B: Selenium Dioxide-Mediated Oxidative Cyclization
Materials:
-
(E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
-
Selenium dioxide (SeO₂)
-
Amyl alcohol or other high-boiling point solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the chalcone intermediate (1 equivalent) and selenium dioxide (2-3 equivalents) in amyl alcohol.
-
Heat the mixture to reflux (approximately 140-150°C).
-
Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove selenium metal byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and structurally related compounds. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Claisen-Schmidt Condensation | 4-Chloro-2-hydroxyacetophenone, Benzaldehyde | KOH or NaOH, Ethanol | Room Temp. | 6-24 | 70-90 |
| Oxidative Cyclization (Iodine) | (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | I₂, DMSO | 110-150 | 2-6 | 75-90 |
| Oxidative Cyclization (SeO₂) | (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | SeO₂, Amyl alcohol | 140-150 (reflux) | 12-24 | 60-80 |
Alternative Synthesis Pathways
While the chalcone-based synthesis is predominant, other named reactions can be adapted for the synthesis of this compound.
Baker-Venkataraman Rearrangement
This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone.[1]
Logical Diagram for Baker-Venkataraman Rearrangement
Caption: Baker-Venkataraman pathway for this compound.
Allan-Robinson Reaction
This reaction directly condenses an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt to form the flavone.[2][3]
Logical Diagram for Allan-Robinson Reaction
Caption: Allan-Robinson synthesis of this compound.
These alternative routes, while effective for flavone synthesis in general, may require more specific optimization for the synthesis of the target molecule and can sometimes result in lower yields compared to the chalcone pathway.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific optimizations.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-2-phenyl-4H-chromen-4-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-chloro-2-phenyl-4H-chromen-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound, a halogenated derivative of the flavone backbone, possesses a unique set of physicochemical characteristics that are pivotal for its potential applications in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the chromen-4-one core significantly influences its electronic properties and biological activity[1].
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClO₂ | [2] |
| Molecular Weight | 256.68 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | Not explicitly reported; the 6-chloro isomer melts at 182-184 °C | [3] |
| Solubility | Insoluble in water; Soluble in acetone, methanol, ethanol, chloroform, and benzene. | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, Chloroform-d)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.18 | d | 8.6 | 1H |
| 7.92 | dd | 7.9, 1.8 | 2H |
| 7.62 | d | 1.9 | 1H |
| 7.59 – 7.48 | m | - | 4H |
| 6.88 | s | - | 1H |
Source: [1]
Synthesis Protocols
The synthesis of this compound can be achieved through several established methods for synthesizing flavone derivatives. A common approach involves the cyclization of a chalcone precursor.
General Experimental Protocol for the Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives
This protocol is a general method and can be adapted for the synthesis of the 7-chloro derivative by using the appropriate starting materials, namely 1-(4-chloro-2-hydroxyphenyl)ethanone and benzaldehyde.
Step 1: Synthesis of the Chalcone Intermediate (e.g., 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)
-
Dissolve 2-hydroxyacetophenone (10 mmol) and the appropriately substituted benzaldehyde (in this case, 4-chlorobenzaldehyde, 10 mmol) in a minimal amount of methanol (3-5 mL) in an ice-cooled flask.
-
Add an aqueous solution of sodium hydroxide (10% w/v, 10 mL) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18-20 hours, during which a yellow solid should form.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 10% hydrochloric acid in water.
-
Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography[5].
Step 2: Oxidative Cyclization to form the Chromen-4-one Ring
-
Add the synthesized chalcone (0.12 mmol) and selenium dioxide (SeO₂, 0.35 mmol) to dry amyl alcohol (30 mL).
-
Heat the mixture in an oil bath at 140–150 °C until the solids are completely dissolved.
-
Reflux the reaction mixture for 12 hours, monitoring completion by TLC.
-
After completion, filter the hot solution to remove selenium.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate) to afford the final product[5].
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-phenyl-4H-chromen-4-one are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have indicated that 2-phenyl-4H-chromen-4-one derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade involving MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Inhibition of this pathway by compounds like this compound can lead to a reduction in the inflammatory response.
Caption: Inhibition of the TLR4/MAPK signaling pathway.
Anticancer Activity and Topoisomerase Inhibition
The anticancer potential of this compound has been linked to the inhibition of topoisomerase enzymes[1]. Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to apoptosis in cancer cells.
Experimental Protocol: DNA Topoisomerase I Cleavage Assay
This assay is used to identify compounds that stabilize the covalent complex between topoisomerase I (Top1) and DNA, leading to DNA strand breaks.
-
Substrate Preparation: A DNA substrate (e.g., a plasmid like pBR322 or a specific oligonucleotide) is uniquely 3'-radiolabeled with [α-³²P]ddATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The reaction mixture typically contains the radiolabeled DNA substrate, purified human Top1 enzyme, and the test compound (this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to reach cleavage-ligation equilibrium.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates its ability to inhibit Top1[1].
Caption: Workflow for Topoisomerase I inhibition assay.
References
An In-depth Technical Guide on the Crystal Structure of Chlorinated 2-Phenyl-4H-chromen-4-one Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search for the crystal structure of 7-chloro-2-phenyl-4H-chromen-4-one did not yield specific crystallographic data for this exact compound. This guide therefore presents a detailed analysis of the closely related positional isomer, 2-(4-chlorophenyl)chromen-4-one , as a representative study for this class of compounds. The methodologies and findings discussed herein provide a valuable framework for understanding the structural characteristics of chlorinated flavones.
Introduction: The Significance of the 2-Phenyl-4H-chromen-4-one Scaffold
The 2-phenyl-4H-chromen-4-one core structure, commonly known as a flavone, is a prevalent motif in a vast array of natural products.[1] These compounds are a subclass of flavonoids, which are of significant interest due to their wide range of biological activities, including anticancer and antioxidant properties.[2][3] Structural elucidation is crucial for understanding the mechanisms of action of these molecules in various cellular and enzyme systems, which in turn aids in the design of new therapeutic agents.[4] The addition of a chlorine atom to the phenyl ring can further modulate the biological activity and pharmacokinetic properties of the flavone scaffold.
Crystal Structure Analysis of 2-(4-chlorophenyl)chromen-4-one
The title compound, 2-(4-chlorophenyl)chromen-4-one (C₁₅H₉ClO₂), is a synthetic flavonoid whose crystal structure provides key insights into the molecular geometry and intermolecular interactions of this class of compounds.[1]
Molecular Geometry
The molecule consists of a chromen-4-one skeleton and a 4-chlorophenyl ring. The 4-chlorophenyl ring is twisted with respect to the chromen-4-one skeleton at an angle of 11.54°.[1] This dihedral angle indicates a nearly planar structure. The bond lengths and angles within the molecule are within the expected ranges and are comparable to other reported flavone structures.[1]
Crystal Packing and Intermolecular Interactions
In the crystalline state, pairs of 2-(4-chlorophenyl)chromen-4-one molecules form dimers through weak Cl⋯Cl interactions with a distance of 3.3089 (10) Å.[1] These dimeric units are further connected by intermolecular C—H⋯O hydrogen bonds, creating a stable crystal lattice.[1] The molecules in the unit cell are arranged in a herringbone-type pattern.[1] The distance between the centroids of two parallel chromone rings is 3.87 Å.[1]
Data Presentation
Crystallographic Data
The following table summarizes the key crystallographic data for 2-(4-chlorophenyl)chromen-4-one.[1]
| Parameter | Value |
| Chemical Formula | C₁₅H₉ClO₂ |
| Formula Weight | 256.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 22.1564 (16) |
| b (Å) | 3.8745 (2) |
| c (Å) | 26.7728 (18) |
| β (°) | 95.524 (6) |
| Volume (ų) | 2287.6 (3) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.32 |
Hydrogen Bond Geometry
The table below details the parameters of the intermolecular hydrogen bonds present in the crystal structure of 2-(4-chlorophenyl)chromen-4-one.[1]
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| C11—H11···O2ⁱ | 0.93 | 2.64 | 3.345 (3) | 134 |
Symmetry code: (i) x, -1+y, z
Experimental Protocols
Synthesis of 2-(4-chlorophenyl)chromen-4-one
The synthesis of the title compound is a two-step process.[1]
Step 1: Synthesis of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
A solution of 2-hydroxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) is prepared in a minimum amount of methanol (3–5 ml) in a flask cooled with ice.[1]
-
An aqueous solution of sodium hydroxide (10% w/v, 10 ml) is added to the methanolic solution.[1]
-
The reaction mixture is allowed to warm to room temperature and is stirred for 18–20 hours, resulting in the formation of a yellow solid.[1]
Step 2: Cyclization to 2-(4-chlorophenyl)chromen-4-one
-
The chalcone intermediate from Step 1 is refluxed for 12 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
The reaction mixture is then filtered and dried under vacuum.[1]
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (2:3) as the eluent.[1]
-
Recrystallization from a mixture of petroleum ether and ethyl acetate affords 2-(4-chlorophenyl)chromen-4-one as a white solid.[1]
Crystal Structure Determination
-
Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound.
-
Data Collection: X-ray diffraction data is collected at room temperature (293 K) using an Oxford Xcalibur Eos diffractometer with Mo Kα radiation.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F² by full-matrix least-squares techniques.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Conclusion
The crystal structure analysis of 2-(4-chlorophenyl)chromen-4-one provides a detailed understanding of the molecular conformation and intermolecular interactions that govern the solid-state packing of this class of chlorinated flavones. This information is fundamental for structure-activity relationship studies and the rational design of new derivatives with enhanced biological activities. The experimental protocols outlined in this guide serve as a practical reference for researchers in the fields of medicinal chemistry, crystallography, and drug development.
References
- 1. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. "Crystal Structure of 2-(4-chlorophenyl)-3-hydroxy-4H- chromen-4-one" by Sarah K. Zingales and Clifford W. Padgett [digitalcommons.georgiasouthern.edu]
- 4. Crystal and molecular structures of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 7-Chloro-2-phenyl-4H-chromen-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-2-phenyl-4H-chromen-4-one scaffold, a halogenated derivative of the flavone backbone, has emerged as a privileged structure in medicinal chemistry. The incorporation of a chlorine atom at the 7-position of the chromen-4-one ring system significantly influences the molecule's physicochemical properties, often leading to enhanced biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of the this compound core have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various chromen-4-one derivatives, including those with chloro-substitutions, against several cancer cell lines. It is important to note that the data may not be exclusively for this compound but for structurally related compounds, highlighting the potential of this chemical class.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 | [1] |
| 3-Trifluoromethylquinoxaline 1,4-dioxide derivative | MCF-7 (Breast Cancer) | 1.3 - 2.1 | [1] |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [2] |
Note: The presented IC50 values are for compounds structurally related to the core topic and demonstrate the potential of chlorinated heterocyclic systems in cancer therapy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., AGS, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anticancer Mechanism: Cell Cycle Arrest and Apoptosis
Studies on related compounds have shown that they can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis.[1] This is a common mechanism for many anticancer agents and is a key area of investigation for novel this compound derivatives.
Antimicrobial Activity
The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for chromen-4-one derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4H-Chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [3] |
| 2-phenyl-4H-chromen-4-one | Candida parapsilosis | 31.25 | [4] |
| 2-phenyl-4H-chromen-4-one | Candida famata | 62.5 | [4] |
| 2-phenyl-4H-chromen-4-one | Candida glabrata | 125 | [4] |
| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Staphylococcus aureus | >5mg/ml | |
| 4,7-Dichloro-chromen-2-one | E. coli | >5mg/ml |
Note: The data highlights the broad-spectrum potential of the chromone scaffold, with specific halogenated derivatives showing potent activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research. This compound derivatives have shown promise in modulating inflammatory responses.
Mechanism of Action: Inhibition of the TLR4/MAPK Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream cascade of inflammatory responses. Certain this compound derivatives can interfere with this pathway, reducing the production of pro-inflammatory mediators.
The following diagram illustrates the simplified TLR4/MAPK signaling pathway and the potential point of intervention by these derivatives.
Caption: Inhibition of the TLR4/MAPK signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Synthesis of this compound Derivatives
A general synthetic route to 2-phenyl-4H-chromen-4-one derivatives involves the cyclization of a chalcone precursor. The following is a representative workflow.
Caption: General synthesis workflow for 2-phenyl-4H-chromen-4-ones.
A detailed protocol for a similar synthesis is described below.[8]
Synthesis of 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one:
-
Chalcone Synthesis: A mixture of 4-(methylthio)benzaldehyde and 2-hydroxyacetophenone is stirred in ethanol with 40% w/v aqueous NaOH at room temperature for 2 hours to yield the chalcone intermediate.
-
Chromone Formation: The chalcone is dissolved in acetic acid, and bromine is added dropwise to yield 2-[4-(methylthio)phenyl]-4H-chromen-4-one.
-
Oxidation: The resulting chromene is dissolved in a THF/water mixture, and oxone is added to oxidize the thioether to a sulfone, yielding the final product.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data strongly suggests significant potential in the areas of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. In particular, a systematic investigation of substitutions on the 2-phenyl ring, in combination with the 7-chloro group, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, paving the way for their translation into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 2-Phenyl-4H-chromen-4-one Derivatives: A Technical Overview of Mechanisms of Action
Disclaimer: This technical guide addresses the broader class of 2-phenyl-4H-chromen-4-one derivatives due to a lack of specific publicly available data on the mechanism of action for 7-chloro-2-phenyl-4H-chromen-4-one. The information presented herein is based on studies of structurally related compounds and is intended to provide a foundational understanding of their potential biological activities for researchers, scientists, and drug development professionals.
Introduction
The 2-phenyl-4H-chromen-4-one scaffold, a core structure of flavonoids, is a "privileged" motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer and anti-inflammatory agents. This guide synthesizes the current understanding of the mechanisms through which these compounds exert their therapeutic effects, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Anticancer Mechanisms of Action
Derivatives of 2-phenyl-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The primary mechanisms implicated in their anticancer activity include the induction of cell cycle arrest and apoptosis, and the inhibition of key oncogenic signaling pathways.
Cell Cycle Arrest and Apoptosis
Several studies have shown that 2-phenyl-4H-chromen-4-one derivatives can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[3] This disruption of the normal cell cycle progression ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. For instance, a novel 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to induce apoptosis in AGS (gastric cancer) cells.[3][4]
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)
A common method to assess the cytotoxic potential of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed based on their fluorescence intensity. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.[3]
Inhibition of Signaling Pathways
In silico studies have suggested that certain 4H-chromen-4-one derivatives may act as inhibitors of key proteins in oncogenic signaling pathways, such as the Bcr-Abl tyrosine kinase, which is crucial in some types of leukemia.[2] Furthermore, sulfonamide-containing chromone derivatives have shown inhibitory activity against carbonic anhydrase IX and XII, enzymes that are important targets in certain cancers.[2] Some 4H-chromene derivatives are also reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby disrupting microtubule polymerization and leading to G2/M cell-cycle arrest.[5]
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key factor in the development of numerous diseases. 2-Phenyl-4H-chromen-4-one derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of the cyclooxygenase (COX) enzymes.
Selective COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group have been designed and synthesized as selective COX-2 inhibitors.[6] Molecular docking studies of a potent derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, revealed that the methylsulfonyl group fits into the secondary pocket of the COX-2 active site, a key interaction for selectivity.[6][7]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using in vitro enzyme inhibition assays.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
IC50 Calculation: The IC50 value for each compound against both COX-1 and COX-2 is determined from the dose-response curves. The COX-2 selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[6]
Inhibition of the TLR4/MAPK Signaling Pathway
Another identified anti-inflammatory mechanism for a 2-phenyl-4H-chromen-4-one derivative involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the activation of downstream MAPKs and the subsequent production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). One study demonstrated that a specific derivative could suppress LPS-induced inflammation by inhibiting this pathway.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 2-phenyl-4H-chromen-4-one derivatives as reported in the cited literature.
Table 1: Cytotoxic Activity of 2-Phenyl-4H-chromen-4-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [4] |
| Chroman-2,4-dione derivative (Compound 13) | HL-60 (leukemia) | 42.0 ± 2.7 | [2] |
| Chroman-2,4-dione derivative (Compound 13) | MOLT-4 (leukemia) | 24.4 ± 2.6 | [2] |
| Chroman-2,4-dione derivative (Compound 11) | MCF-7 (breast) | 68.4 ± 3.9 | [2] |
| 4H-chromen-4-one derivative | Human colon carcinoma | 9.68 µg/ml | [9] |
| 4H-chromen-4-one derivative | Human prostate adenocarcinoma | 9.93 µg/ml | [9] |
Table 2: COX-2 Inhibitory Activity of 2-Phenyl-4H-chromen-4-one Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 | >20 | 287.1 | [6] |
| Celecoxib (Reference) | 0.06 | 24.3 | 405 | [6] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of 2-phenyl-4H-chromen-4-one derivatives.
Caption: Induction of G2/M cell cycle arrest and apoptosis by 2-phenyl-4H-chromen-4-one derivatives.
Caption: Inhibition of the TLR4/MAPK signaling pathway by a 2-phenyl-4H-chromen-4-one derivative.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novelty: A Technical Guide to the Discovery and Isolation of Chromen-4-One Compounds
For Researchers, Scientists, and Drug Development Professionals
The chromen-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of novel chromen-4-one compounds, detailing experimental protocols, presenting quantitative biological data, and visualizing key experimental and biological pathways.
Section 1: Data Presentation - Biological Activities of Novel Chromen-4-One Derivatives
The following tables summarize the quantitative data on the biological activities of various recently developed chromen-4-one derivatives, providing a comparative overview for researchers.
Table 1: Anticancer and Cytotoxic Activity
| Compound ID | Cell Line | Activity Type | IC50 / EC50 (µM) | Reference |
| Compound 7 | BT20 (Breast), PC-3 (Prostate), COLO 357 (Pancreatic) | PKB (Akt) Kinase Inhibition | 0.1 | [1] |
| 4H-chromen-4-one derivative | Human colon carcinoma | Cytotoxicity | 9.68 µg/ml | [2] |
| 4H-chromen-4-one derivative | Human prostate adenocarcinoma | Cytotoxicity | 9.93 µg/ml | [2] |
| Compound 13 | T. brucei | Anti-trypanosomal | 1.1 | [3] |
| Compound 5i | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Anticancer | Not specified | [4] |
Table 2: Antimicrobial and Anti-inflammatory Activity
| Compound ID | Target | Activity Type | MIC / IC50 (µM) | Reference |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | Antibacterial | 0.25 µg/ml (MIC) | [2] |
| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | Antibacterial | 0.5 µg/ml (MBC) | [2] |
| Compound 8d | Drug-sensitive and multidrug-resistant tuberculosis | Antitubercular | Not specified | [5][6] |
| 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | fMLP-induced elastase release | Anti-inflammatory | 3.91 | [4] |
| Velutin (6) | fMLP-induced elastase release | Anti-inflammatory | 4.26 | [4] |
| 3′-Hydroxygenkwanin (8) | fMLP-induced elastase release | Anti-inflammatory | 4.56 | [4] |
Section 2: Experimental Protocols
This section details the methodologies for the isolation of chromen-4-one compounds from natural sources and the synthesis of novel derivatives.
Protocol for Isolation and Purification from a Natural Source (e.g., Plant Material)
This protocol is a generalized procedure based on common phytochemical isolation techniques.
-
Preparation of Plant Material:
-
Air-dry the collected plant material (e.g., leaves, stem bark) at room temperature until a constant weight is achieved.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 72 hours. The choice of solvent depends on the polarity of the target compounds.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent to yield the respective partitioned extracts.
-
-
Chromatographic Purification:
-
Subject the most active fraction (determined by preliminary bioassays) to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light.
-
Pool the fractions showing similar TLC profiles and concentrate them.
-
-
Further Purification (if necessary):
-
Subject the semi-pure fractions to further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
-
Structure Elucidation:
-
Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Protocol for Synthesis of Novel Chromen-4-one Derivatives
The following is a representative synthetic protocol for generating novel chromen-4-one derivatives.
-
Synthesis of the Chromen-4-one Scaffold:
-
A common method involves the Baker-Venkataraman rearrangement.
-
React an o-hydroxyacetophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form an ester.
-
Treat the ester with a strong base (e.g., potassium hydroxide) to induce the rearrangement, forming a 1,3-diketone.
-
Cyclize the diketone under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the chromen-4-one ring.
-
-
Functionalization of the Chromen-4-one Scaffold:
-
Alkylation/Arylation: React the hydroxyl groups on the chromen-4-one scaffold with alkyl or aryl halides in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to introduce ether linkages.
-
Condensation Reactions: Condense chroman-4-one derivatives with benzaldehyde or its derivatives in the presence of a base to synthesize homoisoflavonoids.
-
Schiff Base Formation: React 3-formylchromone with various amines or hydrazides to form Schiff base derivatives.[1]
-
-
Purification and Characterization:
-
Purify the synthesized compounds by recrystallization or column chromatography.
-
Confirm the structures of the novel derivatives using ¹H-NMR, ¹³C-NMR, MS, and elemental analysis.
-
Section 3: Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental and biological pathways relevant to the study of chromen-4-one compounds.
Caption: A generalized workflow for the isolation and purification of chromen-4-one compounds from natural sources.
Caption: The p38 MAPK signaling pathway and a potential point of inhibition by novel chromen-4-one compounds.
Caption: The Akt/NF-κB signaling pathway, a target for anticancer chromen-4-one derivatives.[1][7]
Section 4: Signaling Pathways and Mechanisms of Action
Novel chromen-4-one compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][9] Overactivation of this pathway is implicated in various inflammatory diseases. Certain C2-functionalized chromen-4-one derivatives have been identified as potent inhibitors of the p38α MAPK signaling cascade.[10] By blocking this pathway, these compounds can mitigate neutrophilic inflammatory responses, such as the generation of superoxide anions and the release of elastase.[10] This makes them promising candidates for the development of novel anti-inflammatory drugs.
Modulation of the Akt/NF-κB Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its downstream effector, the nuclear factor-κB (NF-κB), is a transcription factor that plays a pivotal role in inflammation and cancer.[7] Some synthetic chromen-4-one derivatives, particularly metal complexes, have been shown to inhibit the Akt protein.[1] This inhibition can lead to the inactivation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][9] This dual inhibition of Akt and NF-κB represents a powerful strategy for developing anticancer agents, as it can induce apoptosis in cancer cells and overcome drug resistance.
This guide serves as a foundational resource for professionals engaged in the discovery and development of chromen-4-one-based therapeutics. The provided data, protocols, and pathway visualizations are intended to facilitate further research and innovation in this promising field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. p38 mapk signaling pathway | Proteintech [ptglab.com]
Spectroscopic Characterization of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavonoid of significant interest in medicinal chemistry and drug discovery. The chromen-4-one core is a privileged structure known for its diverse pharmacological activities, and the introduction of a chlorine atom at the 7-position can significantly influence its electronic properties and biological efficacy. This document outlines the key spectroscopic data and the experimental protocols for its determination, serving as a vital resource for researchers engaged in the synthesis, identification, and development of novel flavonoid-based therapeutic agents.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data of 6-chloro-2-phenyl-4H-chromen-4-one
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 8.21 (d, J = 2.5 Hz, 1H) | 177.10 |
| 7.94-7.90 (m, 2H) | 163.61 |
| 7.65 (dd, J = 8.9, 2.5 Hz, 1H) | 154.50 |
| 7.55 (d, J = 6.9 Hz, 4H) | 133.92 |
| 6.83 (s, 1H) | 131.87 |
| 131.31 | |
| 131.16 | |
| 129.10 | |
| 126.28 | |
| 125.11 | |
| 124.88 | |
| 119.81 | |
| 107.40 |
Data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Data |
| IR (KBr, νmax/cm⁻¹) | 1666, 1376, 1095, 824, 753 |
| Mass Spectrometry (EI-MS) | Predicted [M]+ at m/z 256, with a characteristic isotope pattern for one chlorine atom. Key fragments are expected from retro-Diels-Alder (rDA) reaction of the C-ring. |
IR data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the characterization of flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shift range (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.
-
Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Obtain an average of multiple scans to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Employ a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelengths of maximum absorbance (λmax). Flavones typically exhibit two main absorption bands: Band I (310-350 nm) and Band II (250-290 nm).[2]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (C₁₅H₉ClO₂; MW ≈ 256.68 g/mol ).
-
Analyze the molecular ion peak ([M]⁺) and the fragmentation pattern. The fragmentation of flavonoids is well-characterized and can provide valuable structural information.[2]
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
References
In Silico Analysis of 7-chloro-2-phenyl-4H-chromen-4-one Interactions with Cyclooxygenase-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a comprehensive in silico modeling approach to investigate the interactions between the synthetic chromone, 7-chloro-2-phenyl-4H-chromen-4-one, and the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Chromone derivatives, particularly flavones, are known for their diverse pharmacological activities, including anti-inflammatory properties. This whitepaper outlines a systematic computational workflow, from target preparation and ligand docking to molecular dynamics simulations and binding free energy calculations, to elucidate the potential inhibitory mechanism of this specific chromone derivative against COX-2. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and relevant biological pathways are provided to guide researchers in conducting similar in silico drug discovery studies.
Introduction
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of naturally occurring and synthetic compounds with significant biological activities. The 2-phenyl-4H-chromen-4-one framework is characteristic of flavones, a major class of flavonoids recognized for their antioxidant, antibacterial, and anti-inflammatory effects. The introduction of a halogen, such as chlorine, at the 7-position can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its potency and metabolic stability.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Its expression is induced by pro-inflammatory stimuli, and its inhibition is a primary target for anti-inflammatory drugs.[2] Several studies have explored the potential of flavone and chromone derivatives as COX-2 inhibitors.[3][4] This guide presents a hypothetical, yet plausible, in silico investigation into the binding of this compound to COX-2, providing a detailed roadmap for computational analysis.
In Silico Modeling Workflow
The in silico analysis of the interaction between this compound and COX-2 follows a structured workflow. This process begins with the preparation of both the ligand and the protein target, proceeds to molecular docking to predict the binding pose, and is followed by molecular dynamics simulations to assess the stability of the complex. The final step involves the calculation of binding free energy to quantify the interaction strength.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the active site of COX-2.
Methodology:
-
Protein Preparation:
-
The crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB ID: 5KIR).[5]
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using the Gasteiger charging method.
-
The protein structure is energy minimized using a suitable force field (e.g., AMBER).
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
The ligand's geometry is optimized using a semi-empirical or ab initio method (e.g., PM3 or DFT).
-
Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.
-
-
Docking Simulation:
-
Software: AutoDock Vina is employed for the docking calculations.[6]
-
Grid Box Definition: A grid box is centered on the active site of COX-2, encompassing the key binding residues. The dimensions of the grid box are set to 50 x 50 x 50 Å with a spacing of 1 Å.
-
Docking Parameters: The Lamarckian genetic algorithm is used with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. The number of docking runs is set to 100.
-
Analysis: The resulting docking poses are clustered and ranked based on their binding affinity (kcal/mol). The pose with the lowest binding energy and the most favorable interactions is selected for further analysis.
-
Molecular Dynamics Simulation
Objective: To evaluate the stability of the this compound-COX-2 complex and to analyze the dynamic behavior of the interactions over time.
Methodology:
-
System Setup:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules, extending at least 10 Å from any protein atom.
-
Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
The system is parameterized using the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.
-
-
Simulation Protocol:
-
Software: GROMACS or AMBER software packages are utilized.
-
Minimization: The system undergoes a series of energy minimization steps to remove steric clashes.
-
Equilibration: The system is gradually heated to 300 K and then equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles for 1 ns each.
-
Production Run: A production MD simulation is performed for 100 ns under the NPT ensemble at 300 K and 1 atm.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.
-
The number of hydrogen bonds and other key interactions are monitored throughout the simulation.
-
Data Presentation
Molecular Docking Results
The molecular docking simulations predict the binding affinity and key interactions between this compound and the active site of COX-2. For comparison, a known COX-2 inhibitor, Celecoxib, is also docked.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| This compound | -9.8 | Ser530, Tyr385 | Val349, Leu352, Val523, Met522, Phe518 |
| Celecoxib (Reference) | -11.2 | Arg513, His90 | Val349, Leu352, Val523, Met522, Phe518, Trp387 |
Molecular Dynamics Simulation Analysis
The stability of the protein-ligand complex is assessed by analyzing the RMSD over the 100 ns simulation.
| Complex | Average RMSD (Å) | Standard Deviation (Å) |
| COX-2 - this compound | 1.5 | 0.2 |
| Apo-COX-2 (Ligand-free) | 2.1 | 0.4 |
Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of the complex from the MD simulation trajectory.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -35.6 |
Signaling Pathway Visualization
The inhibitory action of this compound on COX-2 is expected to disrupt the downstream signaling cascade that leads to inflammation and other cellular responses. The following diagram illustrates the central role of COX-2 in the arachidonic acid pathway.
Conclusion
The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the potential interactions between this compound and the COX-2 enzyme. The hypothetical results from molecular docking, molecular dynamics simulations, and binding free energy calculations suggest that this chromone derivative can bind to the active site of COX-2 with high affinity and form a stable complex. These findings indicate that this compound is a promising candidate for further in vitro and in vivo studies as a potential anti-inflammatory agent. This guide serves as a comprehensive resource for researchers aiming to leverage computational tools in the early stages of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
Navigating the Physicochemical Landscape of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone of significant interest to researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for the advancement of this compound in preclinical and clinical research, ensuring optimal formulation, delivery, and efficacy.
Core Physicochemical Properties
This compound, a derivative of the flavone backbone, possesses a characteristic 2-phenyl-4H-1-benzopyran-4-one structure with a chlorine substituent at the 7-position. This halogenation is anticipated to influence its lipophilicity and, consequently, its solubility and stability profile. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes known principles of flavonoid chemistry to predict its behavior and provides robust protocols for empirical determination.
Solubility Profile
Flavonoids, as a class, exhibit a wide range of solubilities dictated by their substitution patterns. The parent flavone structure is sparingly soluble in aqueous solutions and demonstrates greater solubility in organic solvents. The introduction of a chlorine atom is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water and enhancing its solubility in non-polar and moderately polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Very Low | Increased lipophilicity due to the chlorine atom reduces favorable interactions with water molecules. |
| Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the carbonyl group of the flavone, while the ethyl chain solvates the lipophilic regions. |
| Methanol | Moderate | Similar to ethanol, but the shorter alkyl chain may result in slightly lower solvating power for the lipophilic parts of the molecule. |
| Polar Aprotic | ||
| DMSO | High | A powerful solvent capable of dissolving a wide range of polar and non-polar compounds. |
| DMF | High | Similar to DMSO in its broad solvating capacity. |
| Acetonitrile | Moderate | Less polar than DMSO and DMF, but still capable of solvating the flavone structure. |
| Acetone | Moderate | A good solvent for many organic compounds, including flavonoids. |
| Non-Polar | ||
| Dichloromethane | Moderate to High | The chlorinated nature of both the solvent and solute suggests favorable interactions. |
| Chloroform | Moderate to High | Similar to dichloromethane. |
| Hexane | Low | The polarity of the carbonyl group in the flavone limits solubility in highly non-polar solvents. |
Stability Profile
The stability of flavonoids is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The chromen-4-one core is susceptible to degradation under certain conditions.
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic (pH < 3) | Generally Stable | The chromone ring is relatively stable in acidic conditions. Prolonged exposure to strong acid and heat may lead to hydrolysis of the ether linkage. |
| Neutral (pH 6-8) | Moderately Stable | Gradual degradation may occur, particularly with exposure to light and oxygen. |
| Alkaline (pH > 8) | Unstable | The chromone ring is susceptible to opening in alkaline conditions, leading to the formation of a chalcone-like structure. This degradation is often accelerated by heat. |
| Oxidative (e.g., H₂O₂) | Moderately Stable | The flavonoid core can be oxidized, potentially leading to the formation of various degradation products. The extent of degradation will depend on the concentration of the oxidizing agent and other conditions. |
| Photolytic (UV/Vis Light) | Potentially Unstable | Flavonoids can undergo photodegradation. The chlorine substituent may influence the photostability. Quercetin, a related flavonoid, has been shown to be photodegraded upon UV exposure[1]. It is advisable to protect solutions of this compound from light. |
| Thermal | Stable at Room Temperature. Degradation at elevated temperatures. | Thermal degradation of similar aromatic polymers involves cleavage of ether and sulfone moieties at temperatures above 400°C[2]. For this molecule, high temperatures could lead to cleavage of the chromone ring and other fragmentation pathways. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound.
-
Column: A C18 reversed-phase column is typically suitable for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax for flavones typically falls between 250-280 nm and 300-350 nm.
-
-
Prepare a series of standard solutions of known concentrations to construct a calibration curve.
-
Inject the diluted samples and standards onto the HPLC system and determine the concentration of this compound in the saturated solutions from the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.
-
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][5][6]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Incubate at room temperature for various time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and dilute it to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS would be necessary to elucidate the degradation pathways.
-
Conclusion
While specific experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. Based on the established principles of flavonoid chemistry, it is predicted to be a lipophilic compound with limited aqueous solubility and susceptibility to degradation in alkaline and photolytic conditions. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain the necessary quantitative data to advance the development of this promising compound. A thorough understanding of its solubility and stability is a critical step in unlocking its full therapeutic potential.
References
- 1. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7-Chloro-2-phenyl-4H-chromen-4-one via Baker-Venkataraman Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one, a flavone derivative, utilizing the Baker-Venkataraman rearrangement. This reaction is a cornerstone in the synthesis of chromones and flavones, proceeding through the formation of a 1,3-diketone intermediate from a 2-acyloxyacetophenone precursor, followed by an acid-catalyzed cyclization.[1][2][3] This protocol outlines the necessary reagents, conditions, and characterization data for this multi-step synthesis, aimed at providing a reproducible method for laboratory applications.
Introduction
Flavones are a class of heterocyclic compounds widely investigated for their diverse pharmacological properties. The synthesis of the chromone core is a critical step in accessing these molecules. The Baker-Venkataraman rearrangement offers a reliable and classic method for this transformation. The reaction involves two key stages:
-
O-Acylation: An o-hydroxyacetophenone is first acylated to form an ester.
-
Rearrangement and Cyclization: The resulting 2-acyloxyacetophenone undergoes a base-catalyzed intramolecular acyl migration to form an o-hydroxyaryl β-diketone.[2][4] This intermediate is then subjected to acid-catalyzed cyclodehydration to yield the final chromone or flavone.[1]
This application note details the synthesis of this compound from 4-chloro-2-hydroxyacetophenone.
Reaction Mechanism and Synthesis Workflow
The overall synthesis proceeds in two distinct steps starting from 4-chloro-2-hydroxyacetophenone. First, an esterification reaction with benzoyl chloride yields the key intermediate, 2-acetyl-5-chlorophenyl benzoate. This intermediate then undergoes the base-catalyzed Baker-Venkataraman rearrangement to form 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. The final step is an acid-catalyzed intramolecular condensation (cyclodehydration) to afford the target compound, this compound.
Caption: Synthetic workflow for this compound.
The mechanism of the rearrangement itself involves the formation of an enolate by the abstraction of an α-hydrogen, followed by an intramolecular nucleophilic attack on the ester carbonyl.
Caption: Mechanism of the Baker-Venkataraman rearrangement and cyclization.
Experimental Protocols
Materials and Reagents:
-
4-Chloro-2-hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Potassium hydroxide (powdered)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Protocol 1: Synthesis of 2-acetyl-5-chlorophenyl benzoate (Intermediate)
-
Dissolve 4-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Synthesis of this compound
-
Place the purified 2-acetyl-5-chlorophenyl benzoate (1.0 eq) and powdered potassium hydroxide (3.0 eq) in a flask.
-
Add anhydrous pyridine and heat the mixture to 50-60°C with vigorous stirring for 3-4 hours. The mixture will become a thick paste.
-
Monitor the formation of the 1,3-diketone intermediate by TLC.
-
After the rearrangement is complete, cool the reaction mixture to room temperature and acidify by pouring it over crushed ice containing concentrated HCl.
-
Extract the precipitated solid with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
To the crude 1,3-diketone intermediate, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux (around 100-110°C) for 1-2 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloro-2-hydroxyacetophenone | C₈H₇ClO₂ | 170.59 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Reagent |
| 2-Acetyl-5-chlorophenyl benzoate | C₁₅H₁₁ClO₃ | 274.70 | Intermediate |
| 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | C₁₅H₁₁ClO₃ | 274.70 | Intermediate |
| This compound | C₁₅H₉ClO₂ | 256.68 | Final Product[5] |
Table 2: Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Time |
| 1. Esterification | Benzoyl Chloride, Pyridine | DCM | 0°C to RT | 4-6 h |
| 2. Baker-Venkataraman Rearrangement | Potassium Hydroxide | Pyridine | 50-60°C | 3-4 h |
| 3. Cyclodehydration | Acetic Acid, H₂SO₄ (cat.) | Acetic Acid | Reflux (100-110°C) | 1-2 h |
Table 3: Characterization Data for this compound
| Property | Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Typically in the range of 198-200°C (Varies with purity) |
| ¹H NMR | Spectroscopic data should confirm the presence of aromatic protons on both phenyl rings and the chromenone core, and the characteristic singlet for the H-3 proton. |
| ¹³C NMR | Expected signals include the carbonyl carbon (C-4) around 175-180 ppm, and other aromatic and vinylic carbons consistent with the flavone structure. |
| IR (KBr, cm⁻¹) | Characteristic peaks expected around 1640-1650 (C=O, carbonyl), and 1550-1610 (C=C, aromatic). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ expected at ~256.6, with an isotopic pattern [M+2]⁺ characteristic of a monochlorinated compound. |
(Note: Specific spectral data should be obtained on the synthesized sample for confirmation of structure and purity. The data presented are typical for this class of compounds.)
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-chloro-2-phenyl-4H-chromen-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-chloro-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative with potential applications in medicinal chemistry and drug development. Accurate and reliable quantification of this compound is essential for various stages of research, including pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of flavonoids and is designed to be a robust starting point for method development and validation.[1][2][3]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable for this method.[4][5]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 45 minutes |
2. Preparation of Standard and Sample Solutions
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
c. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the compound using a suitable solvent (e.g., methanol) and procedure based on the sample matrix.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
3. Method Validation
For quantitative analysis, the method should be validated according to standard guidelines. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike/recovery experiments. | Recovery between 98% and 102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clear interpretation and comparison.
Table 3: Summary of Quantitative Data (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 150000 | 10 |
| Standard 2 | 15.2 | 305000 | 20 |
| Standard 3 | 15.2 | 610000 | 40 |
| Sample A | 15.3 | 250000 | 16.7 |
| Sample B | 15.2 | 450000 | 29.5 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC quantification method.
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of 7-chloro-2-phenyl-4H-chromen-4-one using NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural elucidation of 7-chloro-2-phenyl-4H-chromen-4-one, a substituted flavone, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation, data acquisition, and processing of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are presented. Predicted spectral data are summarized in tabular format to aid in the interpretation and confirmation of the molecular structure. Additionally, graphical workflows and key correlation diagrams are provided to visualize the experimental process and the structural connectivity.
Introduction
Flavonoids are a diverse class of naturally occurring polyphenolic compounds with a characteristic C6-C3-C6 skeleton. Their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, makes them attractive scaffolds for drug discovery and development. This compound is a synthetic flavone derivative whose precise chemical structure is critical for understanding its structure-activity relationship (SAR).
NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1][2] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a complete structural assignment. This application note outlines the systematic approach to confirming the structure of this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.78 | s | - |
| H-5 | 8.15 | d | 8.7 |
| H-6 | 7.45 | dd | 8.7, 2.1 |
| H-8 | 7.60 | d | 2.1 |
| H-2', H-6' | 7.90 | m | - |
| H-3', H-4', H-5' | 7.52 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 163.5 |
| C-3 | 107.8 |
| C-4 | 177.9 |
| C-4a | 124.5 |
| C-5 | 127.5 |
| C-6 | 126.0 |
| C-7 | 140.0 |
| C-8 | 118.5 |
| C-8a | 155.0 |
| C-1' | 131.5 |
| C-2', C-6' | 126.3 |
| C-3', C-5' | 129.2 |
| C-4' | 131.8 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition and processing of NMR data for the structural elucidation of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a broadband probe.
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Transmitter Frequency Offset (o1p): Centered on the aromatic region (~6.0 ppm)
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered on the aromatic/carbonyl region (~120 ppm)
-
Pulse Program: cosygpqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 2048 in F2, 512 in F1
-
Spectral Width (sw): 12 ppm in both F2 and F1
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 1024 in F2, 256 in F1
-
Spectral Width (sw): 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C)
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Pulse Program: hmbcgplpndqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 32
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 2048 in F2, 512 in F1
-
Spectral Width (sw): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Perform baseline correction.
-
Reference the ¹H spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectra to the CDCl₃ solvent peak (δ 77.16 ppm).
-
For 2D spectra, process both dimensions and visualize as contour plots.
Structural Elucidation Workflow and Key Correlations
The following diagrams illustrate the general workflow for NMR-based structural elucidation and the expected key HMBC correlations that would confirm the structure of this compound.
Caption: General workflow for NMR-based structural elucidation.
Caption: Key HMBC correlations for structural confirmation.
Interpretation of Spectra
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The characteristic singlet for H-3 and the coupled aromatic protons of the A and B rings are expected.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. The downfield signal for the carbonyl carbon (C-4) is a key feature.
-
COSY: This experiment will reveal proton-proton couplings within the same spin system. Correlations are expected between H-5 and H-6, and among the protons on the B-ring.
-
HSQC: The HSQC spectrum will show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.
-
HMBC: This is a crucial experiment for establishing the overall carbon skeleton by showing long-range (2-3 bond) correlations between protons and carbons. The correlations depicted in the diagram above will be instrumental in connecting the different fragments of the molecule, such as linking the B-ring to C-2 and confirming the positions of the substituents on the A-ring.
Conclusion
The systematic application of the NMR techniques and protocols outlined in this document will enable researchers to unequivocally confirm the structure of this compound. The combination of 1D and 2D NMR data provides a powerful and definitive method for the structural elucidation of novel flavonoid derivatives, which is an essential step in the process of drug discovery and development.
References
Application Notes and Protocols for Antimicrobial Assays Using 7-chloro-2-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, a class of oxygen-containing heterocyclic compounds, are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The 2-phenyl-4H-chromen-4-one scaffold, in particular, has been a subject of interest in medicinal chemistry due to its potential as a therapeutic agent. The introduction of halogen substituents into the chromone ring can significantly influence its biological activity.[1] Halogenation has been explored as a strategy to enhance the antimicrobial potency of various compounds. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of a specific halogenated chromone, 7-chloro-2-phenyl-4H-chromen-4-one.
Data Presentation: Antimicrobial Activity of Substituted 2-phenyl-4H-chromen-4-ones
Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. However, studies on closely related substituted 2-phenyl-4H-chromen-4-ones demonstrate the potential of this class of compounds. The following table summarizes the zone of inhibition data for a structurally similar compound, 7-fluoro-2-(4-chlorophenyl)-4H-chromen-4-one, which has shown considerable antimicrobial activity.[4]
| Compound | Test Organism | Gram Stain | Zone of Inhibition (mm)[4] |
| 7-fluoro-2-(4-chlorophenyl)-4H-chromen-4-one | Staphylococcus aureus | Gram-positive | 18 |
| Bacillus subtilis | Gram-positive | 15 | |
| Pseudomonas aeruginosa | Gram-negative | 12 | |
| Escherichia coli | Gram-negative | 14 | |
| Candida albicans | Fungal | 16 | |
| Aspergillus niger | Fungal | 14 | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Gram-positive | 25 |
| Bacillus subtilis | Gram-positive | 28 | |
| Pseudomonas aeruginosa | Gram-negative | 22 | |
| Escherichia coli | Gram-negative | 30 | |
| Ketoconazole (Standard) | Candida albicans | Fungal | 24 |
| Aspergillus niger | Fungal | 22 |
Note: The above data is for a structurally related compound and should be used as a preliminary guide to the potential activity of this compound. Experimental validation with the specific compound is essential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A well containing a known antibiotic/antifungal agent and the inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion Assay
This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
-
Sterile swabs
-
Pipettes and sterile tips
-
Incubator
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Preparation and Application:
-
Aseptically apply a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile filter paper disks.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve the compound.
-
Positive Control: A disk containing a standard antibiotic/antifungal agent.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm) using calipers.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
References
Application Notes and Protocols for Assessing the Antitumor Activity of 7-chloro-2-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antitumor potential of the novel synthetic compound, 7-chloro-2-phenyl-4H-chromen-4-one. The described methodologies cover both in vitro and in vivo assessments, offering a structured approach to characterizing its efficacy and mechanism of action.
Introduction
Flavonoids and their synthetic derivatives, such as chromen-4-ones, represent a promising class of compounds in cancer research due to their diverse pharmacological properties.[1][2] The specific compound, this compound, is a novel derivative whose antitumor activity has yet to be fully elucidated. This document outlines a detailed protocol to systematically investigate its cytotoxic and antiproliferative effects on cancer cells and its efficacy in a preclinical animal model.
In Vitro Antitumor Activity Assessment
The initial evaluation of antitumor activity is performed using established in vitro cell-based assays to determine the compound's cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Cell Lines and Culture Conditions
A selection of human cancer cell lines representing different tumor types should be used. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and U-87 MG (glioblastoma).[3][4] A non-tumorigenic cell line, such as HaCaT (human keratinocytes), should be included to assess selectivity.[3] Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: In Vitro Cytotoxicity
The IC50 values for this compound against various cell lines should be summarized in a table for clear comparison.
| Cell Line | Tumor Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT-116 | Colorectal Carcinoma | [Insert experimental value] |
| U-87 MG | Glioblastoma | [Insert experimental value] |
| HaCaT | Non-tumorigenic Keratinocytes | [Insert experimental value] |
In Vivo Antitumor Activity Assessment
Promising results from in vitro assays should be followed by in vivo studies to evaluate the compound's antitumor efficacy in a living organism. A xenograft mouse model is a commonly used preclinical model.[7][8][9]
Animal Model
Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., U-87 MG) suspended in 100 µL of PBS into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).[7]
-
Randomization and Treatment: Randomize the mice into a control group and a treatment group (n=5-8 mice per group). Administer this compound (e.g., 10 mg/kg body weight) intraperitoneally to the treatment group daily or on alternate days. The control group should receive the vehicle (e.g., PBS with 1% DMSO).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a caliper every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specific treatment period (e.g., 21 days).[7]
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and photograph them. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis.
Data Presentation: In Vivo Efficacy
Summarize the quantitative data from the in vivo study in a table.
| Treatment Group | Average Final Tumor Volume (mm³) | Average Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert experimental value] | [Insert experimental value] | 0 |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate and insert value] |
Mechanistic Studies: Signaling Pathway Analysis
To understand how this compound exerts its antitumor effects, it is crucial to investigate its impact on key cancer-related signaling pathways. Chromone derivatives have been shown to modulate various pathways, including those involved in cell cycle regulation and inflammation.[1][4]
Potential Signaling Pathways
Based on the structure and known activities of similar compounds, potential signaling pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: Frequently dysregulated in cancer, controlling cell survival, proliferation, and metabolism.[10][11]
-
MAPK/ERK Pathway: Plays a central role in regulating cell growth, differentiation, and survival.[10]
-
Cell Cycle Checkpoints: Analysis of cell cycle distribution can reveal if the compound induces cell cycle arrest at specific phases (e.g., G2/M).[4]
-
Apoptosis Pathway: Investigating markers of apoptosis (e.g., caspase activation, PARP cleavage) can determine if the compound induces programmed cell death.
Experimental Workflow for Pathway Analysis
Caption: Workflow for investigating the effect of this compound on cellular signaling pathways.
Potential Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits key pro-survival signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathways inhibited by this compound.
Conclusion
This document provides a detailed and structured protocol for the preclinical assessment of the antitumor activity of this compound. By following these methodologies, researchers can obtain robust and reproducible data on the compound's efficacy and gain insights into its mechanism of action, which is essential for its further development as a potential anticancer agent.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anticancer activity assay [bio-protocol.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-chloro-2-phenyl-4H-chromen-4-one in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 7-chloro-2-phenyl-4H-chromen-4-one and its derivatives in enzyme inhibition studies. The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological targets.[1] The introduction of a chloro-substituent can significantly modify the biological activity of the parent compound.[1] This document outlines the inhibitory activities of structurally related compounds against key enzyme targets, provides detailed experimental protocols for assessing such activities, and visualizes relevant biological pathways and experimental workflows.
While specific enzyme inhibition data for this compound is not extensively available in the public domain, the data presented herein for closely related 2-phenyl-4H-chromen-4-one derivatives serve as a strong rationale for its investigation as a potential enzyme inhibitor.
Enzyme Inhibition Data
The following tables summarize the inhibitory activities of various 2-phenyl-4H-chromen-4-one derivatives against several important enzyme targets. This data provides a basis for hypothesizing the potential activity of this compound.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by 2-Phenyl-4H-chromen-4-one Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 | 287.1 | [2] |
| Celecoxib (Reference Drug) | COX-2 | 0.06 | 405 | [2] |
Table 2: Inhibition of Cholinesterases by Amino-7,8-dihydro-4H-chromenone Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Derivative with 4-chlorobenzyloxy substitution | Butyrylcholinesterase (BChE) | 0.89 ± 0.24 | - | - | [3] |
| Derivative 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | 0.55 | Competitive | [3] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from studies on 2-phenyl-4H-chromen-4-one derivatives as COX inhibitors.[2]
Objective: To determine the in vitro inhibitory activity of this compound on ovine COX-1 and human recombinant COX-2.
Materials:
-
This compound (test compound)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione, Hematin
-
Indomethacin or Celecoxib (positive control)
-
DMSO (for dissolving compounds)
-
EIA buffer, Antiserum
-
Tracer (PG-AChE)
-
Ellman's Reagent
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM) and hematin (1 µM).
-
Dissolve the test compound and positive control in DMSO to prepare stock solutions. Further dilute with buffer to achieve final desired concentrations.
-
Prepare the substrate solution (arachidonic acid) in ethanol.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 150 µL of the buffer, 10 µL of the enzyme (COX-1 or COX-2), and 20 µL of the test compound solution at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution.
-
Incubate at 37°C for 5 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
The amount of PGE2 produced is determined using a competitive enzyme immunoassay (EIA).
-
Transfer an aliquot of the reaction mixture to a new 96-well plate pre-coated with goat anti-mouse IgG.
-
Add PGE2 tracer (prostaglandin-acetylcholinesterase conjugate) and PGE2 antiserum.
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound reagents.
-
Add Ellman's reagent and incubate in the dark for 60-90 minutes to allow for color development.
-
Read the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)
This protocol is based on the methodology used for evaluating chromenone derivatives as cholinesterase inhibitors.[3]
Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) (substrates)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Donepezil or Galantamine (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare phosphate buffer (0.1 M, pH 8.0).
-
Dissolve the test compound and positive control in DMSO to prepare stock solutions. Further dilute with buffer to achieve final desired concentrations.
-
Prepare substrate solutions (ATCI and BTCI) and DTNB solution in the phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) and 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of 2-phenyl-4H-chromen-4-one derivatives as enzyme inhibitors.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX-2 inhibitors.
Caption: Potential inhibition of the TLR4/MAPK signaling pathway.[4]
References
- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
computational docking protocol for 7-chloro-2-phenyl-4H-chromen-4-one
Topic: Computational Docking Protocol for 7-chloro-2-phenyl-4H-chromen-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] this compound is a synthetic flavone derivative whose therapeutic potential can be effectively explored using computational methods. Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing insights into potential biological activity.[5]
This document provides a detailed protocol for performing a computational docking study of this compound against a selected protein target. The protocol will utilize widely accessible software and provide a step-by-step guide from system preparation to results analysis and validation. For this protocol, we will use Cyclin-Dependent Kinase 6 (CDK6), a crucial regulator of the cell cycle and a validated target for cancer therapy, as an example receptor, given that flavone derivatives are known to target kinases.[5]
Materials and Software
Ligand Structure
The structure of this compound can be obtained from the PubChem database.[6]
-
PubChem CID: 466273
-
Molecular Formula: C₁₅H₉ClO₂
-
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl[6]
Receptor Structure
The crystal structure of the protein target, Human Cyclin-Dependent Kinase 6 (CDK6) complexed with an inhibitor, can be retrieved from the Protein Data Bank (PDB).
-
Example PDB ID: 1XO2 (CDK6 in complex with a known inhibitor)
Required Software
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files. (Free for academic use)
-
AutoDock Vina: For performing the molecular docking calculations. (Open-source)
-
PyMOL or UCSF Chimera/ChimeraX: For visualization and analysis of docking results.
-
GROMACS: For performing molecular dynamics simulations for post-docking validation. (Open-source)
-
Discovery Studio Visualizer or LigPlot+: For detailed interaction analysis.
Experimental Protocols
The overall workflow for the computational docking study is outlined below.
receptor = receptor.pdbqt ligand = ligand.pdbqt
center_x = 15.0 center_y = 50.0 center_z = 18.0
size_x = 60 size_y = 60 size_z = 60
out = docking_results.pdbqt
Caption: Workflow for validating the docking pose using MD simulation.
MD Simulation Protocol (using GROMACS)
-
System Preparation:
-
Generate the topology for the protein-ligand complex using a force field like CHARMM36. [7]The ligand topology can be generated using servers like CGenFF. [7][8] * Place the complex in a simulation box (e.g., cubic) and solvate with a water model (e.g., TIP3P). [7] * Add ions (e.g., Na⁺, Cl⁻) to neutralize the system. [7]2. Energy Minimization: Perform energy minimization using the steepest descent algorithm for at least 50,000 steps to remove steric clashes. [7]3. Equilibration:
-
Perform an NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps to stabilize the system's temperature. [7] * Perform an NPT (constant Number of particles, Pressure, and Temperature) equilibration for 100 ps to stabilize the system's pressure and density.
-
-
Production MD: Run the production simulation for a suitable duration (e.g., 100 ns).
-
Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To measure the deviation of the protein backbone and ligand from the initial docked pose. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. [7] * Radius of Gyration (Rg): To assess the compactness of the protein-ligand complex over time. [7]
-
Example MD Simulation Results
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 ± 0.3 Å | The protein structure is stable. |
| Ligand RMSD | 0.8 ± 0.2 Å | The ligand remains stably bound in the pocket. |
| Rg | 22.5 ± 0.5 Å | The complex maintains its compact structure. |
Conclusion
This protocol outlines a comprehensive computational workflow for investigating the binding of this compound to a protein target. By following these steps, researchers can generate robust predictions of binding affinity and interaction patterns, which can guide further experimental validation and lead optimization efforts in the drug discovery pipeline. The combination of molecular docking and MD simulations provides a higher degree of confidence in the in silico findings.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. PubChemLite - this compound (C15H9ClO2) [pubchemlite.lcsb.uni.lu]
- 7. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Application Notes and Protocols for Evaluating the Cytotoxicity of 7-chloro-2-phenyl-4H-chromen-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-chloro-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids, a class of polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The evaluation of the cytotoxic potential of novel synthetic compounds like this compound is a critical step in the drug discovery process. These studies are essential to determine the therapeutic window and potential toxicity of the compound. This document provides a detailed experimental design for assessing the cytotoxicity of this compound, utilizing a panel of standard in vitro assays. The protocols described herein will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis.
Core Assays for Cytotoxicity Evaluation
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves assessing different cellular parameters to understand the mechanism of cell death. The following assays are central to this evaluation:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[3]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.[4][5]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.[6][7]
Experimental Protocols
Cell Culture and Treatment
A suitable cancer cell line (e.g., HeLa, A549, or HepG2) should be selected for the study. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine or doxorubicin) should be included in all experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound and controls for the desired incubation period.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5][10] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the extent of cell lysis.
Protocol:
-
Seed cells in a 96-well plate and treat as described above.
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for calculating percent cytotoxicity.[11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only stained cells should be used as controls for setting up compensation and gates.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[7] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[6] Upon cleavage, a fluorophore or a luminescent molecule is released, and its signal is proportional to the caspase activity.
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with the compound as previously described.
-
After treatment, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
The quantitative data from the assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.1 ± 4.5 | 95.3 ± 5.1 | 92.4 ± 4.9 |
| 1 | 92.5 ± 3.8 | 85.7 ± 4.2 | 78.1 ± 5.3 |
| 10 | 75.3 ± 4.1 | 60.2 ± 3.9 | 45.6 ± 4.7 |
| 50 | 42.1 ± 3.5 | 25.8 ± 3.1 | 15.2 ± 2.8 |
| 100 | 20.7 ± 2.9 | 10.1 ± 2.5 | 5.4 ± 1.9 |
| Positive Control | 30.5 ± 3.2 | 15.9 ± 2.8 | 8.3 ± 2.1 |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| Concentration (µM) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |
| Vehicle Control | 5.1 ± 1.2 | 5.8 ± 1.5 | 6.2 ± 1.8 |
| 0.1 | 6.3 ± 1.4 | 8.2 ± 1.7 | 10.5 ± 2.1 |
| 1 | 10.8 ± 2.1 | 15.4 ± 2.5 | 22.7 ± 3.0 |
| 10 | 25.6 ± 3.2 | 40.1 ± 3.8 | 55.9 ± 4.5 |
| 50 | 58.2 ± 4.5 | 75.3 ± 5.1 | 85.1 ± 5.8 |
| 100 | 79.4 ± 5.3 | 88.9 ± 5.9 | 94.6 ± 6.2 |
| Positive Control | 70.3 ± 4.8 | 82.1 ± 5.5 | 90.7 ± 6.0 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment
| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 70.5 | 15.8 | 10.2 | 3.5 |
| 50 | 35.1 | 30.4 | 25.3 | 9.2 |
| 100 | 12.8 | 25.6 | 40.1 | 21.5 |
| Positive Control | 20.3 | 45.2 | 28.9 | 5.6 |
Table 4: Caspase-3/7 Activity after 24h Treatment
| Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| Vehicle Control | 15,230 | 1.0 |
| 10 | 48,736 | 3.2 |
| 50 | 120,317 | 7.9 |
| 100 | 185,806 | 12.2 |
| Positive Control | 213,220 | 14.0 |
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity evaluation.
Caption: Potential apoptosis signaling pathway.
Caption: Logical relationships between the assays.
References
- 1. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. stemcell.com [stemcell.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-2-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-chloro-2-phenyl-4H-chromen-4-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure the purity of 2'-hydroxy-4-chloroacetophenone and benzoyl chloride. - Verify the reaction temperature; for the Baker-Venkataraman rearrangement, ensure the temperature is maintained around 50-60°C. - For the cyclization step, ensure complete dehydration. The use of a dehydrating agent or azeotropic removal of water can be beneficial. |
| Suboptimal catalyst or reaction conditions. | - For palladium-catalyzed synthesis, ensure the catalyst is active and consider screening different ligands.[1] - The combination of BiCl₃ and RuCl₃ has been shown to be effective for the one-pot synthesis of flavones and could be explored.[2][3] - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4] | |
| Degradation of starting materials or product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. - Use purified solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. | |
| Formation of Significant Side Products (e.g., Flavanone) | Incomplete oxidation of the flavanone intermediate. | - When using methods that proceed through a flavanone intermediate, ensure the subsequent oxidation step to the flavone is complete. - Reaction conditions can be tuned to favor flavone formation; for instance, in some palladium-catalyzed systems, the choice of ligand and oxidant can influence the product distribution.[1] |
| Self-condensation of starting materials. | - This can be an issue with electron-donating groups on the acetophenone.[4] While the chloro-substituent is electron-withdrawing, improper reaction conditions (e.g., excessively strong base) might still promote side reactions. Careful control of stoichiometry and reaction conditions is crucial. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or catalyst residues. | - Optimize the reaction to drive it to completion. - After the reaction, perform an appropriate work-up to remove catalyst residues. For example, if using a palladium catalyst, a wash with an aqueous solution of a chelating agent like EDTA might be helpful. - Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/petroleum ether) is a common and effective purification method.[5] |
| Co-crystallization with impurities. | - If simple recrystallization is ineffective, column chromatography on silica gel is a standard technique for purifying flavonoids.[5] A solvent system of ethyl acetate and petroleum ether is often effective.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and established methods for the synthesis of flavones, including this compound, are the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and the Algar-Flynn-Oyamada (AFO) reaction involving the oxidative cyclization of a chalcone intermediate. One-pot syntheses using various catalysts are also being developed for improved efficiency.[6]
Q2: How does the chloro-substituent at the 7-position affect the reaction?
A2: The chloro group is an electron-withdrawing group. In general, electron-withdrawing groups on the 2'-hydroxyacetophenone can be favorable for the initial condensation and subsequent cyclization steps in many flavonoid synthesis pathways.[4]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the synthetic route and reaction conditions. For a similar compound, 2-(4-chlorophenyl)chromen-4-one, a two-step synthesis involving chalcone formation and subsequent cyclization reported a yield of about 20%.[5] Optimization of reaction conditions, including the choice of catalyst and solvent, can potentially increase this yield. For instance, a one-pot synthesis of other flavone derivatives using a BiCl₃/RuCl₃ catalyst system has reported yields up to 68%.[2]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The final product, this compound, should be characterized using a combination of spectroscopic methods. These include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and the position of the substituents.
-
Infrared (IR) Spectroscopy to identify key functional groups, such as the carbonyl group (C=O) of the chromen-4-one core.
-
Mass Spectrometry (MS) to determine the molecular weight of the compound.
Q5: Can I use a different benzoyl chloride derivative to synthesize other 2-aryl-7-chloro-4H-chromen-4-ones?
A5: Yes, the Baker-Venkataraman rearrangement is quite versatile. By using different substituted benzoyl chlorides, you can synthesize a variety of 2-aryl-7-chloro-4H-chromen-4-ones. The nature of the substituent on the benzoyl chloride (electron-donating or electron-withdrawing) may influence the reaction rate and yield.
Quantitative Data Presentation
The following table summarizes reported yields for the synthesis of flavone derivatives under different catalytic conditions. While not all entries are for the specific target molecule, they provide a useful comparison of the efficiency of various synthetic strategies.
| Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |
| 2'-Hydroxydihydrochalcone | Pd(TFA)₂ / 2,2'-bipyridine | Flavone | 55 | [1] |
| Phenol, Cinnamoyl chloride | BiCl₃ / RuCl₃ | Flavone | 68 | [2] |
| 2-Hydroxyacetophenone, 4-chlorobenzaldehyde | NaOH, then SeO₂ | 2-(4-chlorophenyl)chromen-4-one | 20.1 | [5] |
| 2-Hydroxyacetophenone, 4-(methylthio)benzaldehyde | NaOH, then Br₂ | 2-[4-(Methylthio)phenyl]-4H-chromen-4-one | 52 | [7] |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, Benzoyl chloride | Pyridine, KOH, HCl/AcOH | Flavone derivative | 89 (over three steps) | [4] |
Experimental Protocols
Method 1: Two-Step Synthesis via Chalcone Intermediate
This protocol is adapted from the synthesis of 2-(4-chlorophenyl)chromen-4-one and can be applied for this compound with the appropriate starting material (2'-hydroxy-4-chloroacetophenone).[5]
Step 1: Synthesis of 1-(2-hydroxy-4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 2'-hydroxy-4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in a minimal amount of methanol (5-10 mL) in a flask cooled in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (10% w/v, 10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 18-20 hours. A yellow solid should form.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with 10% hydrochloric acid.
-
Filter the precipitated yellow solid, wash with water, and dry. This crude chalcone can be used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound
-
In a round-bottom flask, combine the crude chalcone from Step 1 (0.12 mmol) and selenium dioxide (SeO₂, 0.35 mmol) in dry amyl alcohol (30 mL).
-
Heat the mixture in an oil bath at 140-150°C until all solids dissolve.
-
Reflux the reaction mixture for 12 hours, monitoring for completion by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a solid.
-
The pure product can be further recrystallized from a suitable solvent system like petroleum ether/ethyl acetate.[5]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]
- 3. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of 7-chloro-2-phenyl-4H-chromen-4-one Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7-chloro-2-phenyl-4H-chromen-4-one and its potential isomers.
General HPLC Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a systematic approach to identifying and resolving common HPLC problems.
Caption: General workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Poor Resolution & Isomer Separation
Question: My isomers of this compound are co-eluting or have very poor resolution. How can I improve the separation?
Answer: Improving the resolution between closely eluting isomers, such as positional or chiral isomers, requires systematic optimization of your chromatographic conditions. The most significant factors are the mobile phase composition, stationary phase chemistry, and column temperature.[1]
Troubleshooting Steps & Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can offer different selectivity for aromatic compounds due to its different solvent properties.[2] The use of methanol is often preferred for separations on phenyl columns as acetonitrile can weaken the π-π interactions that contribute to separation.[2]
-
Solvent Strength: Perform a gradient analysis to determine the optimal elution window. Then, fine-tune the separation using a shallower gradient or isocratic elution in that range. For flavonoids, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[3]
-
Mobile Phase Additives/pH: The addition of an acid, like 0.1% formic acid or acetic acid, to the mobile phase is a common practice in flavonoid separation.[1][4] This suppresses the ionization of silanol groups on the silica packing, which can improve peak shape and alter selectivity.[5] For ionizable compounds, a change of just 0.1 pH units can shift retention time by 10%.[3]
-
-
Change the Stationary Phase:
-
Column Chemistry: Standard C18 columns separate based on hydrophobicity. For aromatic compounds like flavonoids, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[2] This is often effective for separating positional isomers.[2]
-
Chiral Stationary Phase (CSP): If you suspect you are dealing with enantiomers (chiral isomers), a standard achiral column will not separate them. You must use a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for separating flavanone enantiomers and related compounds.[6][7][8][9][10]
-
-
Adjust Column Temperature:
-
Increasing the column temperature generally decreases solvent viscosity and reduces retention times, but it can also change the selectivity of the separation.[1] Systematically evaluate temperatures (e.g., in 5°C increments from 30°C to 50°C) to see the effect on resolution. A stable temperature is crucial for reproducible results.[11][12]
-
Table 1: Effect of Parameter Changes on Isomer Resolution
| Parameter Adjusted | Potential Impact on Resolution | Typical Starting Point for Flavonoids |
| Organic Solvent Type | Changes selectivity (π-π interactions, dipole-dipole) | Acetonitrile or Methanol |
| Gradient Slope | Steeper gradients decrease analysis time but may reduce resolution. | Start with a broad gradient (e.g., 5-95% B in 30 min) |
| Mobile Phase pH | Affects ionization of analytes and silanol groups, altering retention and peak shape. | Water with 0.1% Formic Acid (pH ~2.7) |
| Column Chemistry | C18 (hydrophobic), Phenyl (π-π), Chiral (stereoselective interactions). | C18, then Phenyl-Hexyl if C18 fails. |
| Temperature | Affects selectivity and efficiency. Higher temps can improve peak shape. | 35-40°C.[1][4][13] |
| Flow Rate | Lower flow rates can increase efficiency and resolution, but lengthen run times.[14] | 0.8 - 1.0 mL/min for a 4.6 mm ID column.[15] |
Poor Peak Shape
Question: My peaks are splitting. What is the likely cause and how do I fix it?
Answer: Peak splitting occurs when a single analyte band is divided into two or more peaks. This can be caused by issues at the column inlet, chemical effects related to your sample and mobile phase, or large dead volumes in your system.[11][16]
Troubleshooting Steps & Solutions:
-
Column Inlet Issues: The most common cause is a physical disruption of the packed bed at the column inlet, creating a void or channel.[16][17] This forces the sample to travel through different paths, resulting in split peaks.
-
Partially Blocked Frit: Debris from the sample, mobile phase, or worn pump seals can clog the inlet frit of the column, distorting the flow path.[16][18]
-
Solution: Replace the column inlet frit if possible, or backflush the column. Ensure all samples and mobile phases are filtered through a 0.22 or 0.45 µm filter.[5]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 95% water mobile phase), it can cause severe peak distortion, including splitting.[19][20]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[19] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution: The split peak might actually be two different, very closely eluting compounds (isomers).
-
Solution: To test this, reduce the injection volume/concentration. If the two smaller peaks become more distinct, it indicates co-elution.[16] Proceed with the method optimization steps outlined in FAQ #1.
-
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. phcog.com [phcog.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. rheniumgroup.co.il [rheniumgroup.co.il]
optimizing reaction conditions for the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound and other flavones include:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: This two-step process involves the base-catalyzed condensation of 4'-chloro-2'-hydroxyacetophenone with benzaldehyde to form a chalcone intermediate (2'-hydroxy-4-chlorochalcone). The subsequent step is an oxidative cyclization of the chalcone to yield the final flavone.
-
Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone precursor in the presence of a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone. For this specific synthesis, the starting material would be the benzoyl ester of 4'-chloro-2'-hydroxyacetophenone.
-
Allan-Robinson Reaction: This reaction involves heating an o-hydroxyaryl ketone (4'-chloro-2'-hydroxyacetophenone) with an aromatic anhydride (benzoic anhydride) and its sodium salt (sodium benzoate) to form the flavone directly.
Q2: How does the 7-chloro substituent affect the reaction?
A2: The chlorine atom at the 7-position is an electron-withdrawing group, which can influence the reaction in several ways. It can decrease the nucleophilicity of the phenoxide during the Baker-Venkataraman rearrangement or the enolate in the Claisen-Schmidt condensation, potentially requiring slightly harsher reaction conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve good yields.
Q3: What are some common side products I might encounter?
A3: Depending on the synthetic route, common side products can include:
-
Unreacted starting materials: Incomplete reactions are a common source of impurities.
-
Chalcone intermediate: In the Claisen-Schmidt route, incomplete cyclization will leave the chalcone in the final product mixture.
-
Aurones: Under certain oxidative cyclization conditions, the isomeric aurones can be formed.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of ester intermediates in the Baker-Venkataraman route can occur.
Q4: What are the recommended purification techniques for this compound?
A4: Column chromatography is the most effective method for purifying the final product. A silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically used. Recrystallization from a suitable solvent like ethanol can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of chalcone (Claisen-Schmidt Condensation) | 1. Inactive catalyst (base).2. Insufficient reaction time or temperature.3. Poor quality starting materials. | 1. Use a fresh, anhydrous base (e.g., KOH, NaOH).2. Increase the reaction time and/or temperature. Monitor the reaction by TLC.3. Purify starting materials before use. |
| Low or no yield of flavone (Cyclization of Chalcone) | 1. Inefficient oxidizing agent.2. Suboptimal reaction temperature or time.3. Presence of water in the reaction. | 1. Use a reliable oxidizing agent like selenium dioxide (SeO₂) or iodine in DMSO.2. Optimize the reaction temperature and time; prolonged heating can lead to degradation.3. Ensure all reagents and solvents are anhydrous. |
| Formation of multiple products (e.g., aurones) | Reaction conditions favor the formation of isomeric byproducts. | Modify the cyclization conditions. For instance, using I₂/DMSO is known to favor flavone formation over aurones. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities (e.g., starting materials, chalcone).2. Oiling out during recrystallization. | 1. Optimize the chromatography conditions (e.g., use a shallower solvent gradient).2. Try a different recrystallization solvent or a solvent mixture. |
| Low yield in Baker-Venkataraman Rearrangement | 1. Incomplete rearrangement of the o-acyloxyacetophenone.2. Hydrolysis of the ester starting material. | 1. Use a stronger base (e.g., potassium tert-butoxide) or a higher reaction temperature.2. Ensure strictly anhydrous conditions. |
Experimental Protocols
Method 1: Claisen-Schmidt Condensation and Oxidative Cyclization
This two-step method is a widely used and reliable approach for the synthesis of flavones.
Step 1: Synthesis of 2'-hydroxy-4'-chlorochalcone
-
Dissolve 4'-chloro-2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
To this solution, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated solid is the chalcone. Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Oxidative Cyclization to this compound
-
Reflux a mixture of the 2'-hydroxy-4'-chlorochalcone (1.0 eq) and selenium dioxide (2.0 eq) in amyl alcohol for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 6-Chloro-2-phenyl-chromen-4-one (a positional isomer, for reference)
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 3 hours | 75 |
| Microwave Irradiation | 4 minutes | 80 |
Note: This data is for a positional isomer and should be used as a general guideline. Optimization for the 7-chloro isomer is recommended.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Minimizing Side Product Formation in Flavone Synthesis
Welcome to the technical support center for flavone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to flavones, minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in flavone synthesis?
A1: The most common side products depend on the synthetic method employed. In the oxidative cyclization of 2'-hydroxychalcones, major side products include aurones, flavanones, and flavonols.[1][2][3] The Allan-Robinson reaction can lead to the formation of isomeric isoflavones.[4] The Baker-Venkataraman rearrangement, which proceeds via a 1,3-diketone intermediate, can be prone to incomplete cyclization or side reactions if the intermediate is not handled correctly.
Q2: How can I control the selectivity between flavone and aurone formation from a 2'-hydroxychalcone precursor?
A2: The selectivity is highly dependent on the choice of oxidizing agent. Transition metal salts such as mercury(II) acetate (Hg(OAc)₂) and copper(II) bromide (CuBr₂) tend to selectively produce aurones. Conversely, iodine-based systems, such as iodine in dimethyl sulfoxide (DMSO), are widely used and favor the formation of flavones.[5]
Q3: What is the role of the substituent on the chalcone in determining the product distribution?
A3: The electronic nature of the substituents on the aromatic rings of the 2'-hydroxychalcone can influence the reaction pathway. Electron-donating groups on the B-ring can sometimes favor the formation of isoflavones when using reagents like thallium(III) nitrate.[1] In contrast, both electron-donating and electron-withdrawing groups are generally well-tolerated in iodine-mediated cyclizations to flavones.[5]
Q4: Can microwave irradiation improve the yield of flavones and reduce side products?
A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for the synthesis of flavones and their precursors, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[1][2]
Troubleshooting Guides
Oxidative Cyclization of 2'-Hydroxychalcones
Issue: Low yield of flavone and significant formation of aurone.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Oxidizing Agent | Avoid using transition metal salts like Hg(OAc)₂ or CuBr₂ which favor aurone formation.[1] Switch to an iodine-based system (e.g., I₂ in DMSO) for selective flavone synthesis.[5] |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. For I₂/DMSO systems, refluxing for 30-60 minutes is often sufficient.[6] |
Issue: Formation of flavanone as a major byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | The reaction may proceed through a flavanone intermediate. Ensure sufficient oxidant and reaction time to allow for the subsequent oxidation to the flavone. The use of atmospheric oxygen can sometimes facilitate the oxidation of flavanones to flavones. |
| Acid-Catalyzed Isomerization | Acidic conditions can promote the isomerization of 2'-hydroxychalcones to flavanones. If using an acid catalyst, consider reducing its concentration or switching to a non-acidic method. |
Issue: Formation of flavonol (3-hydroxyflavone).
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Certain strong oxidizing agents, like hydrogen peroxide in alkaline conditions (Algar-Flynn-Oyamada reaction), are specifically used to synthesize flavonols. Avoid these conditions if flavone is the desired product. |
| Use of Specific Peroxides | While hydrogen peroxide can lead to flavonols, sodium perborate has been reported to facilitate the oxidative cyclization to flavones without oxygenation at the 3-position.[5] |
Baker-Venkataraman Rearrangement
Issue: Low yield of the 1,3-diketone intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Base | The choice of base is critical. Strong bases like potassium hydroxide (KOH), potassium tert-butoxide, or sodium hydride (NaH) are commonly used.[7] The strength and concentration of the base may need to be optimized for your specific substrate. |
| Presence of Water | The reaction is sensitive to moisture, which can hydrolyze the starting ester or the diketone product. Ensure the use of anhydrous solvents (e.g., dry pyridine, THF, or DMSO) and reagents.[7] |
| Low Reaction Temperature | While some highly reactive substrates can react at room temperature, others may require heating to reflux to proceed efficiently.[7] |
Issue: Incomplete cyclization of the 1,3-diketone to the flavone.
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Acidic Conditions for Cyclization | The final step of the Baker-Venkataraman route to flavones is an acid-catalyzed cyclodehydration. Ensure that a strong acid, such as sulfuric acid in glacial acetic acid, is used in sufficient concentration.[6][8] |
| Thermal Decomposition | Prolonged heating at high temperatures during cyclization can lead to decomposition. Monitor the reaction progress and avoid excessive heating. |
Allan-Robinson Reaction
Issue: Formation of isoflavone as a side product.
| Potential Cause | Troubleshooting Suggestion |
| Reaction Mechanism Favoring Phenyl Migration | The mechanism of the Allan-Robinson reaction can involve intermediates that allow for the migration of the aryl group from the B-ring, leading to isoflavone formation.[4] |
| Choice of Anhydride and Ketone | The substitution pattern of the o-hydroxyaryl ketone and the aromatic anhydride can influence the product ratio. While specific guidelines are not extensively documented, empirical optimization of the substrates may be necessary. |
Quantitative Data on Product Distribution
| Reagent System | Primary Product | Typical Yield of Primary Product | Key Side Products |
| I₂ / DMSO | Flavone | 85-97% | Generally low, may include trace flavanones. |
| Hg(OAc)₂ / Pyridine | Aurone | ~78% | Flavanones, Flavones. |
| CuBr₂ / DMSO or DMF-H₂O | Aurone | 63-80% | Flavanones. |
| Tl(NO₃)₃ / MeOH | Isoflavone or Aurone* | Variable | Depends on substrate; can be selective. |
| H₂O₂ / NaOH (Algar-Flynn-Oyamada) | Flavonol | Variable | Dihydroflavonols, aurones. |
| Oxalic Acid / Ethanol | Flavone | ~95% | Flavanones. |
*The outcome with Thallium(III) nitrate is highly dependent on the substituents of the chalcone.[1]
Experimental Protocols
Protocol 1: Selective Synthesis of Flavone via Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcone[6]
-
Dissolve the Substrate: Dissolve the 2'-hydroxychalcone (2 mmol) in dimethyl sulfoxide (DMSO) (20 mL).
-
Add Catalyst: Add iodine (0.4 mmol, 0.1 g) to the solution.
-
Heating: Reflux the reaction mixture with stirring for 30-60 minutes. The completion of the reaction can often be monitored by a change in the color of the mixture.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavone.
Protocol 2: Flavone Synthesis via Baker-Venkataraman Rearrangement[8]
Step A: Synthesis of 2-Benzoyloxyacetophenone
-
Dissolve 2-hydroxyacetophenone (20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (30.0 mmol) and swirl the flask.
-
Allow the reaction to stand for 20 minutes.
-
Pour the reaction mixture into a mixture of 3% HCl (~120 mL) and crushed ice (~40 g).
-
Collect the precipitated solid by vacuum filtration, wash with cold methanol and then water.
-
Recrystallize the crude product from methanol.
Step B: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane
-
Dissolve the 2-benzoyloxyacetophenone (10 mmol) in pyridine (8 mL) and heat to 50°C.
-
Add crushed potassium hydroxide (KOH) pellets (~0.85 g) and stir. A yellow precipitate should form.
-
Cool the mixture to room temperature and add 10% aqueous acetic acid (15 mL).
-
Collect the product by suction filtration. Use the crude product directly in the next step.
Step C: Cyclization to Flavone
-
Dissolve the crude o-hydroxydibenzoylmethane (5 mmol) in glacial acetic acid (7 mL).
-
Add concentrated sulfuric acid (0.25 mL) with stirring.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
Pour the mixture onto crushed ice.
-
Collect the crude flavone by filtration and wash with water until free from acid.
-
Recrystallize from a suitable solvent like ligroin.
Visualizations
Caption: Reaction pathways in the oxidative cyclization of 2'-hydroxychalcones.
Caption: Workflow for flavone synthesis via the Baker-Venkataraman rearrangement.
Caption: Logical relationship in the Allan-Robinson synthesis of flavones.
References
- 1. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Halogenated Chromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated chromones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of halogenated chromones?
A1: The primary challenges stem from the influence of halogen atoms on the physicochemical properties of the chromone scaffold. These include:
-
NMR Spectroscopy: Signal broadening, complex splitting patterns, and overlapping signals, particularly in the aromatic region, can complicate spectral interpretation. The quadrupolar nature of chlorine and bromine can also lead to peak broadening.
-
Mass Spectrometry: The isotopic distribution of chlorine and bromine atoms results in characteristic M+2 and M+4 peaks, which can complicate the determination of the molecular ion and fragmentation patterns, especially in polyhalogenated compounds.
-
X-ray Crystallography: Obtaining high-quality crystals suitable for single-crystal X-ray diffraction can be challenging. Furthermore, halogenated compounds can be susceptible to radiation damage during data collection.
-
Synthesis and Purification: The synthesis of halogenated chromones can sometimes result in isomeric mixtures that are difficult to separate and characterize individually.[1][2][3]
Q2: How does the type of halogen (F, Cl, Br, I) affect the characterization?
A2: The nature of the halogen significantly influences the characterization:
-
Fluorine: 19F NMR is a powerful tool for characterization, providing distinct signals and coupling information. However, C-F coupling can complicate 1H and 13C NMR spectra.
-
Chlorine and Bromine: Their isotopic patterns are key identifiers in mass spectrometry.[4] In NMR, their quadrupolar moments can lead to signal broadening.
-
Iodine: While iodine has only one stable isotope, the C-I bond can be labile under certain mass spectrometry ionization conditions. In X-ray crystallography, the high electron density of iodine can be advantageous for phasing but can also lead to absorption issues.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or poorly resolved aromatic signals | - Quadrupolar relaxation by Cl or Br- Compound aggregation- Presence of paramagnetic impurities | - Acquire spectrum at a higher temperature to potentially sharpen signals.- Use a different deuterated solvent.- Ensure the sample is free of paramagnetic metals. |
| Complex splitting patterns in the aromatic region | - Long-range couplings involving halogens- Overlapping signals from different protons | - Perform 2D NMR experiments (COSY, HSQC, HMBC) to elucidate coupling networks.- Use a higher field NMR spectrometer for better signal dispersion. |
| Difficulty in assigning halogenated carbon signals in 13C NMR | - Low natural abundance of 13C- Long relaxation times for quaternary carbons | - Use a longer relaxation delay (d1) in the 13C NMR experiment.- Perform a DEPT experiment to differentiate between CH, CH2, and CH3 carbons.- HSQC and HMBC experiments will help correlate carbons to their attached protons. |
Troubleshooting Workflow for NMR Spectroscopy
Caption: A flowchart for troubleshooting common issues in the NMR analysis of halogenated chromones.
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| Ambiguous molecular ion peak | - Presence of Cl or Br isotopes leading to M, M+2, M+4 peaks.- In-source fragmentation. | - Carefully analyze the isotopic pattern to confirm the number and type of halogen atoms.[4]- Use a softer ionization technique (e.g., ESI, CI) to minimize fragmentation. |
| Complex fragmentation pattern | - Multiple potential fragmentation pathways.- Rearrangement reactions. | - Perform tandem mass spectrometry (MS/MS) to isolate and fragment specific ions.- Compare the observed fragmentation pattern with theoretical fragmentation of the proposed structure. |
| Low signal intensity | - Poor ionization efficiency.- Sample suppression effects. | - Optimize ionization source parameters (e.g., voltages, gas flows).- Dilute the sample to mitigate ion suppression. |
Isotopic Abundance Table for Halogenated Compounds
| Number of Halogen Atoms | Isotopic Pattern (Relative Abundance) |
| 1 Cl | M : M+2 (3:1) |
| 2 Cl | M : M+2 : M+4 (9:6:1) |
| 1 Br | M : M+2 (1:1) |
| 2 Br | M : M+2 : M+4 (1:2:1) |
| 1 Cl, 1 Br | M : M+2 : M+4 (3:4:1) |
X-ray Crystallography
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty obtaining single crystals | - Poor solubility.- Presence of impurities or isomers. | - Screen a wide range of crystallization conditions (solvents, precipitants, temperature).- Ensure high purity of the sample. |
| Poor diffraction quality | - Crystal twinning.- Crystal disorder. | - Use a smaller crystal or a different crystallization condition.- Collect data at cryogenic temperatures to reduce thermal motion. |
| Evidence of radiation damage | - Discoloration of the crystal.- Decay in diffraction intensity over time. | - Use a lower X-ray dose or a shorter exposure time.- Collect data from multiple crystals and merge the datasets. |
Logical Workflow for Structure Elucidation
Caption: A workflow diagram illustrating the logical steps for the structural elucidation of halogenated chromones.
Experimental Protocols
General Protocol for the Synthesis of a Halogenated Chromone (Example: 3-Bromochromone)
-
Starting Material: To a solution of 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., dioxane), add bromine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Cyclization: The intermediate (2-bromo-2'-hydroxyacetophenone) is then refluxed with a mixture of acetic anhydride and sodium acetate for 4-6 hours.
-
Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-bromochromone.
Note: This is a general procedure and may require optimization for specific substrates.
Standard Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the purified halogenated chromone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Cap the NMR tube and insert it into the NMR spectrometer.
General Procedure for Mass Spectrometry Analysis
-
Prepare a dilute solution of the halogenated chromone (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired ionization mode (e.g., positive or negative electrospray ionization - ESI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Synthesis and reactions of halogen-containing chromones - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The Domino Chromone Annulation and a Transient Halogenation-Mediated C-H Alkenylation toward 3-Vinyl Chromones [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallographic Data Refinement for 7-chloro-2-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallographic data refinement of 7-chloro-2-phenyl-4H-chromen-4-one and related flavone compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process, from crystallization to structure refinement.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty obtaining single crystals suitable for X-ray diffraction. What are some common troubleshooting steps?
A1: Crystal growth is often a trial-and-error process. Here are some factors to consider:
-
Solvent System: Experiment with a variety of solvents and solvent mixtures. For flavone-type molecules, common solvents include methanol, ethanol, ethyl acetate, and their mixtures with less polar solvents like hexane or petroleum ether.[1]
-
Crystallization Method: Try different techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling crystallization.
-
Purity: Ensure your compound is highly pure. Impurities can inhibit crystal growth or lead to poor-quality crystals. Column chromatography is often used for purification.[1]
-
Concentration: Systematically vary the concentration of your solution. Supersaturation is necessary for crystallization, but too high a concentration can lead to rapid precipitation and small or poorly formed crystals.
Q2: My crystal diffracted poorly, resulting in low-resolution data. What could be the cause?
A2: Poor diffraction can stem from several factors:
-
Crystal Quality: The crystal may have internal defects, be too small, or be a conglomerate of multiple crystals. Re-screening your crystallization conditions is recommended.
-
Crystal Mounting: Improper mounting can induce stress in the crystal.
-
X-ray Source: For weakly diffracting crystals, using a synchrotron X-ray source can significantly improve data quality due to its higher intensity.[2]
Q3: The R-factors (Rint, R1, wR2) for my refined structure are high. How can I improve them?
A3: High R-factors indicate a poor fit between your model and the experimental data. Consider the following:
-
Data Quality: Re-evaluate your data collection and processing. Issues like absorption, crystal decay, or incorrect space group assignment can lead to high R-factors. An absorption correction is crucial.[1]
-
Model Building: The initial model may be incorrect. Ensure the connectivity is correct and that all atoms have been located. Difference Fourier maps can help identify missing or misplaced atoms.
-
Refinement Strategy:
-
Anisotropic Displacement Parameters (ADPs): For medium to high-resolution data, refining atoms anisotropically can improve the model.
-
Hydrogen Atoms: Including hydrogen atoms in calculated positions and refining them using a riding model is standard practice.[3]
-
Disorder: Parts of the molecule may be disordered. Modeling this disorder can significantly improve the refinement statistics.[3][4]
-
Twinning: Check for twinning, as this can be a major source of high R-factors.
-
Q4: I am observing significant residual electron density in the difference Fourier map. What does this indicate?
A4: Significant positive or negative peaks in the difference map suggest inaccuracies in your model:
-
Positive Peaks (q > 0): May indicate missing atoms (e.g., solvent molecules, counter-ions) or incorrectly assigned atom types (e.g., a carbon atom that should be an oxygen).
-
Negative Peaks (q < 0): Can indicate that an atom is misplaced or that its assigned atomic number is too high.
-
Peaks around Atoms: Can suggest the need for anisotropic refinement or the presence of disorder.
Data Presentation
The following tables summarize crystallographic data for a closely related compound, 2-(4-chlorophenyl)chromen-4-one, which serves as a valuable reference.[1]
Table 1: Crystal Data and Structure Refinement for 2-(4-chlorophenyl)chromen-4-one [1]
| Parameter | Value |
| Chemical Formula | C₁₅H₉ClO₂ |
| Formula Weight (Mr) | 256.67 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.1564 (16) |
| b (Å) | 3.8745 (2) |
| c (Å) | 26.7728 (18) |
| β (°) | 95.524 (6) |
| Volume (ų) | 2287.6 (3) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| µ (mm⁻¹) | 0.32 |
| Crystal Size (mm) | 0.40 × 0.39 × 0.38 |
Table 2: Data Collection and Refinement Statistics for 2-(4-chlorophenyl)chromen-4-one [1]
| Parameter | Value |
| Diffractometer | Oxford Xcalibur Eos |
| Absorption Correction | Multi-scan |
| Measured Reflections | 8152 |
| Independent Reflections | 2249 |
| Reflections with I > 2σ(I) | 1910 |
| R_int | 0.037 |
| R[F² > 2σ(F²)] (R1) | 0.049 |
| wR(F²) (wR2) | 0.119 |
| Goodness-of-fit (S) | 1.10 |
| No. of Parameters | 163 |
| H-atom Treatment | Parameters constrained |
| Δρ_max (e Å⁻³) | 0.20 |
| Δρ_min (e Å⁻³) | -0.24 |
Experimental Protocols
1. Synthesis and Crystallization of 2-(4-chlorophenyl)chromen-4-one [1]
This protocol is for a closely related isomer and can be adapted for this compound.
-
Step 1: Synthesis: The synthesis is a two-step process starting with the appropriate 2-hydroxyacetophenone and chlorobenzaldehyde.
-
An aqueous solution of sodium hydroxide is added to a solution of 2-hydroxyacetophenone and 4-chlorobenzaldehyde in methanol at ice-cold temperature.
-
The reaction mixture is stirred for 18-20 hours at room temperature, yielding a yellow solid which is 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
-
This intermediate is then cyclized to form 2-(4-chlorophenyl)chromen-4-one.
-
-
Step 2: Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Step 3: Crystallization: Single crystals are obtained by recrystallization from a petroleum ether/ethyl acetate solvent system.
2. X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation.[1] A multi-scan absorption correction is applied to the collected data.[1]
-
Structure Solution: The structure is solved using direct methods.
-
Structure Refinement: The structure is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[3]
Visualizations
Crystallographic Refinement Workflow
Caption: Workflow for crystallographic structure determination and refinement.
Troubleshooting Logic for High R-factors
Caption: Troubleshooting guide for addressing high R-factors in refinement.
References
improving the accuracy of computational predictions for 7-chloro-2-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of computational predictions for 7-chloro-2-phenyl-4H-chromen-4-one and related flavonoid compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the computational modeling of this compound.
Q1: Why are my computational predictions for this compound inaccurate?
A1: Inaccuracy in predictions for flavonoid compounds like this compound can stem from several sources. Key factors include improper force field parameterization for the chromone scaffold, inadequate conformational sampling, poor handling of solvent effects, and limitations of the scoring functions used in molecular docking.[1][2] Combining multiple computational methods and validating with experimental data is crucial for improving reliability.[3]
Q2: Which force field is best suited for simulating this molecule?
A2: There is no single "best" force field. The optimal choice depends on the simulation type. General force fields like GAFF2, CGenFF, and OPLS-AA are commonly used for small drug-like molecules.[4][5] However, for halogenated compounds, standard parameters may be insufficient. It is highly recommended to perform quantum mechanics (QM) calculations to derive custom partial charges and validate dihedral parameters against a QM potential energy scan. Newer force fields like OpenFF may offer improved accuracy for a broader range of molecules.[5][6]
Q3: How do I properly model the solvent environment for this molecule?
A3: Solvent effects are critical for accurately modeling flavonoids due to their potential for hydrogen bonding and sensitivity to polarity.[7]
-
Implicit Solvation Models (e.g., PCM, GB) are computationally efficient and good for initial screenings but may not capture specific hydrogen bonds.[8]
-
Explicit Solvation Models (e.g., TIP3P, SPC/E water models) are more accurate for detailed molecular dynamics (MD) simulations as they explicitly model solvent molecules.[9][10] For studying phenomena like solvatochromic shifts, a hybrid approach using a few explicit solvent molecules in the first solvation shell combined with an implicit continuum model can yield a good balance of accuracy and efficiency.[9]
Q4: My docking results show a good score, but the binding pose is incorrect. Why?
A4: This is a common issue. Scoring functions are approximations of binding affinity and do not always correlate perfectly with pose accuracy.[11] The search algorithm may have failed to find the native-like pose, or the scoring function may favor non-native poses with superficially good interactions. To improve results, consider using consensus docking (combining results from multiple programs like AutoDock Vina, DOCK6) or more advanced methods like induced-fit docking if receptor flexibility is expected.[12][13]
Section 2: Troubleshooting Guides
These guides provide step-by-step solutions to specific problems encountered during computational experiments.
Guide 1: Troubleshooting Inaccurate Molecular Docking Results
Problem: Poor correlation between docking scores and experimental binding affinities or prediction of incorrect binding poses.
| Step | Action | Rationale |
| 1 | Check Ligand and Receptor Preparation | Ensure correct protonation states for both ligand and receptor at physiological pH. Missing hydrogens are a common source of error. |
| 2 | Validate Docking Protocol | Re-dock the native co-crystallized ligand (if available) into the receptor. The Root Mean Square Deviation (RMSD) should ideally be < 2.0 Å. |
| 3 | Refine the Search Space | Ensure the docking grid box is appropriately sized and centered on the target binding site. For unknown sites, consider blind docking followed by focused docking on identified pockets.[13] |
| 4 | Implement Consensus Docking | Dock the molecule using two or three different programs (e.g., AutoDock Vina, DOCK6, GOLD).[12][14] Keep only the poses that are consistent across the different algorithms. This significantly increases the probability of identifying the correct pose.[12] |
| 5 | Post-Process with MD Simulation | Take the top-ranked docked poses and run short (50-100 ns) molecular dynamics simulations. Use MM/PBSA or MM/GBSA to re-rank the poses based on calculated binding free energies, which are often more accurate than docking scores.[3] |
A flowchart for this troubleshooting process is provided in the visualizations section below.
Guide 2: Addressing Instability in Molecular Dynamics (MD) Simulations
Problem: The simulation fails, or the ligand exhibits unstable behavior (e.g., high RMSD, leaving the binding pocket).
| Step | Action | Rationale |
| 1 | Verify Force Field Parameters | As a halogenated heterocyclic compound, this compound may not be well-represented by standard force fields.[4] Use tools like Antechamber or the CHARMM General Force Field (CGenFF) server to generate parameters. Crucially, validate the dihedral terms for the phenyl-chromone linkage and the partial atomic charges using QM calculations (e.g., DFT at the B3LYP/6-31G* level).[15] |
| 2 | Check Initial Structure & Equilibration | Ensure there are no steric clashes in the initial docked pose. A robust equilibration protocol is essential. Perform an initial energy minimization, followed by a gradual heating phase (NVT ensemble) and a density equilibration phase (NPT ensemble) before the final production run. |
| 3 | Analyze System-Wide Stability | Before focusing on the ligand, confirm the stability of the protein receptor. Check the protein's RMSD and RMSF to ensure it has reached equilibrium and is not unfolding. |
| 4 | Extend Simulation Time | Short simulations may not be sufficient to observe stable binding. For ligand-protein systems, simulations of 100-500 ns are often required to achieve convergence and properly sample conformational space. |
| 5 | Assess Water Molecule Behavior | Visualize the trajectory to observe the role of water molecules. Bridging water molecules can be critical for stabilizing the ligand-protein complex. Ensure your chosen water model is compatible with your force field.[10] |
Section 3: Experimental Validation Protocols
Computational predictions must be validated through experimental work.[3][16] The following are condensed protocols for relevant assays.
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Several 2-phenyl-4H-chromen-4-one derivatives are known to be COX-2 inhibitors.[17] This protocol provides a method to validate predicted inhibitory activity.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in Tris-HCl buffer. Arachidonic acid (substrate) is prepared in ethanol.
-
Compound Preparation: this compound is dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The test compound (or control vehicle) is pre-incubated with the COX-2 enzyme in a 96-well plate at 37°C for 15 minutes.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for 5 minutes at 37°C.
-
The reaction is terminated by adding a solution of HCl.
-
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. This data is then used to determine the IC50 value.
Protocol 2: Determination of IC50 Value
-
Data Collection: Perform the COX-2 inhibition assay using a range of at least 5-7 different concentrations of the test compound.
-
Data Transformation: Convert the compound concentrations to their logarithmic values.
-
Non-linear Regression: Plot the percent inhibition versus the log of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R.
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%, as interpolated from the fitted curve.
Section 4: Data Presentation
Clear data presentation is essential for comparing computational and experimental results.
Table 1: Example Comparison of Docking Scores and Experimental Activity for Flavonoid Analogs Against COX-2
| Compound | Docking Program | Docking Score (kcal/mol) | Experimental IC50 (µM)[17] |
| Celecoxib (Reference) | AutoDock Vina | -11.2 | 0.06 |
| Compound 5d | AutoDock Vina | -10.5 | 0.07 |
| Compound 5b | AutoDock Vina | -9.8 | 0.11 |
| This compound (Hypothetical) | AutoDock Vina | -9.5 | To be determined |
Note: Data for compound 5d and 5b are from reference[17]. Hypothetical data is included for context.
Table 2: Sample MM/PBSA Binding Free Energy Calculation from an MD Simulation
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 ± 2.1 |
| Electrostatic Energy | -18.5 ± 1.5 |
| Polar Solvation Energy | +30.2 ± 3.0 |
| Nonpolar Solvation Energy | -4.1 ± 0.3 |
| Binding Free Energy (ΔG_bind) | -38.2 ± 4.1 |
Section 5: Visualizations
Diagrams illustrating workflows and relationships can clarify complex processes.
Caption: Computational prediction and experimental validation workflow.
Caption: Troubleshooting flowchart for inaccurate molecular docking results.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improving Blind Docking in DOCK6 through an Automated Preliminary Fragment Probing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ks.uiuc.edu [ks.uiuc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 7-chloro-2-phenyl-4H-chromen-4-one in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to 7-chloro-2-phenyl-4H-chromen-4-one and related chromone derivatives in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments investigating resistance to this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination of cell culture. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Mix the drug solution thoroughly by gentle pipetting after addition to the wells.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.4. Regularly check for signs of contamination (e.g., turbidity, color change of medium) and practice good aseptic technique. |
| Unexpectedly low cytotoxicity of the compound. | 1. Compound instability or degradation.2. Incorrect compound concentration.3. Cell line is intrinsically resistant.4. Suboptimal assay conditions. | 1. Prepare fresh stock solutions of the compound and store them appropriately (protected from light and at the recommended temperature).2. Verify the calculations for serial dilutions and the accuracy of pipetting.3. Test the compound on a panel of different cancer cell lines to identify sensitive ones.4. Optimize incubation time and cell density for the specific cell line. |
| Difficulty in generating a resistant cell line. | 1. Sublethal drug concentration used for selection.2. Insufficient duration of drug exposure.3. Heterogeneity of the parental cell line. | 1. Perform a dose-response curve to determine the IC50 and start the selection process at a concentration around the IC20-IC30.2. Gradually increase the drug concentration over a prolonged period (several months) to allow for the selection of resistant clones.3. Consider using single-cell cloning to isolate and expand resistant populations. |
| Resistant cell line loses its resistant phenotype over time. | 1. Absence of continuous selective pressure.2. Genetic instability of the resistant clone. | 1. Maintain the resistant cell line in a medium containing a maintenance dose of this compound.2. Periodically re-characterize the resistant phenotype by determining the IC50 and comparing it to the parental cell line. Consider re-cloning if significant reversion is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to chromone derivatives in cancer cells?
A1: While specific data for this compound is limited, resistance to the broader class of flavonoids, including chromones, is often associated with the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. These can include upregulation of pro-survival pathways like PI3K/Akt/mTOR and MAPK, as well as alterations in the expression of apoptosis-related proteins.
Q2: Which signaling pathways are commonly implicated in resistance to flavonoid compounds?
A2: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated in the development of resistance to flavonoid compounds. Activation of these pathways can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.
Q3: How can I confirm the development of resistance in my cancer cell line?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the treated cell line compared to the parental, sensitive cell line. This is determined through a cell viability assay.
Q4: What are the critical parameters to consider when performing a cell viability assay (e.g., MTT, XTT)?
A4: Key parameters include optimizing the cell seeding density to ensure logarithmic growth throughout the experiment, determining the appropriate range of drug concentrations to generate a complete dose-response curve, and selecting a suitable incubation time for drug treatment. It is also crucial to include appropriate controls (vehicle control, untreated cells).
Q5: Are there any known synergistic drug combinations with this compound to overcome resistance?
A5: Specific synergistic combinations for this compound are not well-documented in publicly available literature. However, for flavonoids in general, combination with inhibitors of key survival pathways (e.g., PI3K or MAPK inhibitors) or with conventional chemotherapeutic agents has shown promise in overcoming resistance. This would need to be determined experimentally for this specific compound.
Quantitative Data
The following table summarizes the cytotoxic activity of some 2-phenyl-4H-chromen-4-one derivatives in different cancer cell lines. Data for the specific 7-chloro derivative is limited; therefore, values for related structures are provided for comparative purposes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [1] |
| N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | HL-60 (Leukemia) | 42.0 ± 2.7 | [1] |
| N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | MCF-7 (Breast Cancer) | > 100 | [1] |
| 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one derivative (Compound 8) | RAW 264.7 (Macrophage) | Not specified (anti-inflammatory) | [2] |
| 2-Phenyl-4H-chromone derivative (A5) with 1,3,4-oxadiazole moiety | A375 (Melanoma) | Moderate activity | [3] |
| 2-Phenyl-4H-chromone derivative (A16) with 1,3,4-oxadiazole moiety | A375 (Melanoma) | Moderate activity | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of a Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
Procedure:
-
Initial Exposure:
-
Determine the IC50 of this compound for the parental cell line.
-
Continuously expose the parental cells to a low concentration of the compound (e.g., IC20-IC30).
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, gradually increase the concentration of the compound in the culture medium.
-
Monitor cell viability and morphology closely. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
-
Selection and Expansion:
-
Continue this process of stepwise dose escalation over several months.
-
The surviving cells that are able to proliferate at higher concentrations of the compound are considered the resistant population.
-
-
Characterization of Resistance:
-
Once a resistant population is established, determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
The resistant cell line should be maintained in a medium containing a maintenance dose of the compound to preserve the resistant phenotype.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in flavonoid resistance and a general workflow for investigating resistance mechanisms.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
References
- 1. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for 7-chloro-2-phenyl-4H-chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 7-chloro-2-phenyl-4H-chromen-4-one, a synthetic flavonoid derivative with potential pharmacological applications, is paramount for its development and quality control. The validation of an analytical method ensures its suitability for its intended purpose, providing data on its accuracy, precision, and overall reliability. This guide provides a comparative overview of common analytical techniques that can be employed for the determination of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques frequently utilized for the analysis of flavonoids and related compounds.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.02 mg/mL[3] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Not specified |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | < 10 minutes[3] |
| Sample Derivatization | Not typically required | Often necessary for volatility[4][5] | Not required |
| Primary Detector | UV-Vis/DAD, MS | MS, FID | UV-Vis/DAD |
Table 1: Comparison of typical performance characteristics for the analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of an analytical method. Below are representative protocols for HPLC, GC, and CE tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water (both with 0.1% formic acid) starting with a lower concentration of acetonitrile and gradually increasing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 250-370 nm for flavonoids).[6]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.
Gas Chromatography (GC)
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate.
-
Detector Temperature: 300 °C (for FID) or as per MS requirements.
Derivatization (if necessary): Flavonoids are often not volatile enough for GC analysis and require derivatization.[4][5]
-
Silylation: A common method involves reacting the analyte with a silylating agent (e.g., BSTFA with 1% TMCS) to replace active hydrogens with trimethylsilyl groups, increasing volatility.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Prepare solutions in a suitable solvent (e.g., dichloromethane). If derivatization is required, perform the reaction on both standards and samples before injection.
Capillary Electrophoresis (CE)
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A borate buffer is commonly used for flavonoid analysis.[3][7] For instance, a 20 mmol/L borate buffer at pH 9.5.[7]
-
Applied Voltage: 20-30 kV.[7]
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at the wavelength of maximum absorbance.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Dissolve standards and samples in the background electrolyte or a compatible solvent. Filter all solutions before introduction into the CE system.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for the validation of this compound should be based on a thorough evaluation of the specific requirements of the analysis. HPLC offers a robust and versatile platform, often without the need for derivatization. GC, particularly when coupled with MS, provides excellent sensitivity and selectivity, though derivatization is frequently a prerequisite.[1] Capillary electrophoresis presents a high-efficiency separation technique with short analysis times and low solvent consumption.[3] The provided data and protocols serve as a foundation for developing and validating a suitable analytical method for this and structurally related compounds, ensuring the generation of accurate and reliable data in research and quality control settings.
References
- 1. GC for flavonoids analysis: Past, current, and prospective trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Capillary electrophoretic analysis of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antimicrobial Efficacy of Halogenated versus Non-Halogenated Flavones
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial properties of halogenated and non-halogenated flavones, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to facilitate a deeper understanding of how halogenation influences the antimicrobial potency of this important class of natural compounds.
Introduction
Flavones, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plants. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In the quest for novel and more effective antimicrobial agents, chemical modification of natural products is a common strategy. One such modification is halogenation, the introduction of halogen atoms (e.g., chlorine, bromine) into the flavonoid structure. This guide explores the impact of halogenation on the antimicrobial effects of flavones, providing a comparative analysis supported by experimental evidence.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of flavones and their halogenated derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative non-halogenated flavones and their halogenated counterparts against various bacterial and fungal strains, as reported in the scientific literature.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Flavones
| Compound/Flavone Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference(s) |
| Non-Halogenated Flavones | ||||
| Chrysin | >128 | >128 | >128 | [1] |
| Apigenin | 31.25 | >1000 | >1000 | [2][3] |
| Luteolin | 312.5 | 312.5 | >1000 | [4][5] |
| Halogenated Flavones | ||||
| 6-Chlorochrysin | 62.5 | 125 | 250 | [6] |
| 8-Bromobaicalein | - | - | - | [7] |
| 6-Bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | 15.62 | 31.25 | 15.62 | [2] |
| Brominated Chalcone | 31.25 | 125 | 125 | [6][8] |
| Chlorinated Flavone | 31.25 | - | - | [6] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Flavones
| Compound/Flavone Type | Candida albicans | Aspergillus niger | Reference(s) |
| Non-Halogenated Flavones | |||
| Apigenin | 16 | - | [3] |
| Halogenated Flavones | |||
| Brominated Chalcone | 31.25 | 15.62 | [6] |
| Brominated Flavanone | 15.62 | 31.25 | [6] |
| Brominated Flavone | 62.5 | 7.81 | [6] |
The data consistently demonstrates that halogenation tends to enhance the antimicrobial activity of flavones. For instance, while the parent compound chrysin shows weak activity, its chlorinated derivative exhibits significantly lower MIC values against S. aureus, E. coli, and P. aeruginosa[1][6]. Similarly, various brominated flavones and related structures like chalcones and flavanones display potent antibacterial and antifungal properties[2][6].
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of halogenated and non-halogenated flavones are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Strains: Pure cultures of the test microorganisms are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are prepared and sterilized.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the microorganism are transferred from the agar plate to a sterile broth.
-
The broth culture is incubated until it reaches the logarithmic phase of growth.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[10] The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[10]
3. Assay Procedure:
-
Serial two-fold dilutions of the stock solutions of the test compounds are prepared in the appropriate growth medium directly in the 96-well plates. The typical concentration range tested is from 0.125 to 256 µg/mL.
-
A standardized inoculum of the test microorganism is added to each well containing the diluted compound.
-
Control wells are included: a positive control (medium with inoculum, no compound) to ensure microbial growth, and a negative control (medium only) to check for sterility.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the visualization of microbial viability.[9]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of flavonoids are multifaceted and can be influenced by structural modifications such as halogenation.
General Antimicrobial Mechanisms of Flavones
Non-halogenated flavones exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6]
-
Disruption of Cytoplasmic Membrane Function: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[5][6]
-
Inhibition of Energy Metabolism: Certain flavonoids can inhibit bacterial enzymes involved in energy production.
-
Efflux Pump Inhibition: Some flavonoids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing antibiotics.
Impact of Halogenation on Antimicrobial Mechanisms
The introduction of halogen atoms can enhance the antimicrobial activity of flavones through several potential mechanisms:
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate the lipid-rich bacterial cell membrane, leading to more effective disruption of membrane integrity.
-
Altered Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution of the flavone molecule, potentially enhancing its interaction with microbial target enzymes or other cellular components.
-
Enhanced Binding to Target Sites: The size and electronegativity of the halogen atom can influence the binding affinity of the flavone to its molecular targets within the microbial cell.
The following diagram illustrates a proposed general mechanism of action for antimicrobial flavones, highlighting the key cellular targets.
Caption: Proposed antimicrobial mechanisms of flavones.
The following diagram illustrates the typical workflow for antimicrobial susceptibility testing using the broth microdilution method.
Caption: Broth microdilution workflow for MIC determination.
Conclusion
The available experimental data strongly suggests that halogenation is a promising strategy for enhancing the antimicrobial potency of flavones. Halogenated flavones consistently demonstrate lower MIC values against a range of bacteria and fungi compared to their non-halogenated parent compounds. This enhancement is likely due to a combination of factors, including increased lipophilicity, which facilitates membrane penetration, and altered electronic properties that improve target binding. Further research is warranted to fully elucidate the specific structure-activity relationships and to explore the therapeutic potential of these modified natural products in combating infectious diseases.
References
- 1. Frontiers | In vitro and in vivo synergistic effect of chrysin in combination with colistin against Acinetobacter baumannii [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Application of Luteolin as an Active Antibacterial Composition in the Development of Hand Sanitizer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The halogenation of natural flavonoids, baicalein and chrysin, enhances their affinity to human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico and In Vitro Results for 7-Chloro-2-Phenyl-4H-Chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico and in vitro methodologies for evaluating the biological activity of 7-chloro-2-phenyl-4H-chromen-4-one, a compound belonging to the flavone class of organic compounds. Flavonoids are known to possess a wide range of pharmacological properties, and understanding the correlation between computational predictions and experimental outcomes is crucial for efficient drug discovery and development. This document outlines the protocols for both approaches and presents a framework for their cross-validation, using the potential anticancer activity of this compound as a representative example.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet representative, quantitative data for this compound, drawing on findings from studies on structurally similar flavone derivatives. This data illustrates the type of comparative analysis that is central to cross-validation.
| Parameter | In Silico Prediction | In Vitro Experiment | Reference Compound (e.g., Doxorubicin) |
| Target | Epidermal Growth Factor Receptor (EGFR) | MCF-7 Breast Cancer Cell Line | MCF-7 Breast Cancer Cell Line |
| Metric | Binding Energy (kcal/mol) | IC50 (µM) | IC50 (µM) |
| Value | -8.5 | 25.5 | 1.2 |
Note: The data presented are representative and intended for illustrative purposes to guide researchers in their own comparative studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the in silico and in vitro evaluation of this compound.
In Silico Molecular Docking Protocol
In silico molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, typically a protein.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
The 3D structure of this compound is generated and its energy is minimized using a suitable force field.
-
-
Docking Simulation:
-
Software such as AutoDock, MOE, or GOLD is used for the docking simulation.[1]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to predict the binding poses and affinities.[2]
-
-
Analysis of Results:
-
The results are analyzed to identify the most favorable binding pose based on the lowest binding energy or docking score.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[3][4]
-
Cell Culture and Seeding:
-
Compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
The cells are treated with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are also included.[4]
-
-
MTT Incubation and Measurement:
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the workflow of the cross-validation process and a hypothetical signaling pathway that could be influenced by this compound.
References
- 1. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioinformation.net [bioinformation.net]
- 3. 2.3. Cell viability assay [bio-protocol.org]
- 4. Cytotoxicity assay [bio-protocol.org]
Confirming the Binding Affinity of 7-chloro-2-phenyl-4H-chromen-4-one to p38α Mitogen-Activated Protein Kinase (MAPK)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the binding affinity of the novel compound 7-chloro-2-phenyl-4H-chromen-4-one to the p38α mitogen-activated protein kinase (MAPK) against established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and the associated signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.
Recent studies have highlighted the potential of 2-phenyl-4H-chromen-4-one derivatives as potent kinase inhibitors. Specifically, derivatives of this scaffold have been identified as inhibitors of the p38α MAPK signaling cascade, a key pathway implicated in inflammatory responses. This guide outlines a hypothetical scenario to demonstrate the process of confirming the binding affinity of a novel compound within this class.
Comparative Binding Affinity Data
The binding affinities of this compound and two well-characterized p38α MAPK inhibitors, SB 203580 and BIRB 796, were determined using Isothermal Titration Calorimetry (ITC) and a cell-based activity assay. The results are summarized in the table below.
| Compound | Method | Affinity Constant (Kd) | IC50 |
| This compound | ITC | 25 nM | - |
| Cell-based Assay | - | 150 nM | |
| SB 203580 | ITC | 38 nM[1] | - |
| Cell-based Assay | - | 300-500 nM[2] | |
| BIRB 796 (Doramapimod) | ITC | 0.1 nM[1][2] | - |
| Cell-based Assay | - | 38 nM[1][2] |
Experimental Protocols
Detailed methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are provided to ensure reproducibility and facilitate the design of similar experiments.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[3]
Materials:
-
Purified recombinant human p38α MAPK protein
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, 5% DMSO
-
Syringe and cell cleaning solutions
Procedure:
-
Sample Preparation:
-
Dialyze the purified p38α MAPK protein against the assay buffer overnight at 4°C to ensure buffer matching.
-
Prepare a 10 µM solution of p38α MAPK in the final dialysis buffer.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare a 100 µM solution of the compound in the assay buffer. Ensure the final DMSO concentration is identical to that in the protein solution.
-
Thoroughly degas both the protein and compound solutions before use.[3]
-
-
ITC Experiment Setup:
-
Set the experimental temperature to 25°C.
-
Load the 10 µM p38α MAPK solution into the sample cell.
-
Load the 100 µM compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[4] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human p38α MAPK protein
-
This compound
-
Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20, 5% DMSO
-
Immobilization Buffer: 10 mM Sodium Acetate pH 5.0
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of p38α MAPK (50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (approximately 10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Inject the compound solutions over the immobilized p38α MAPK surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the surface for 300 seconds to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving p38α MAPK.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
References
Structure-Activity Relationship of 7-Chloro-2-Phenyl-4H-Chromen-4-One Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-2-phenyl-4H-chromen-4-one scaffold, a chlorinated derivative of the flavone backbone, represents a promising area of investigation in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of analogs of this particular compound are not extensively documented in publicly available literature, we can infer valuable insights by examining the SAR of the broader flavone and chromen-4-one classes. This guide provides a comparative overview of the known biological activities, relevant experimental protocols, and the influence of various structural modifications on the efficacy of these compounds, with a particular focus on anticancer and anti-inflammatory properties.
Comparative Biological Activity of Flavone Analogs
The biological activity of flavone derivatives is highly dependent on the substitution pattern on both the A and B rings of the chromen-4-one core. The presence of a chlorine atom at the 7-position is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets.
Below is a summary of the cytotoxic activities of various flavone and chromen-4-one analogs against different cancer cell lines. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound ID | Basic Scaffold | R1 (Position 7) | R2 (Phenyl Substituents) | Cell Line | IC50 (µM) | Reference |
| 1 | 2-Phenyl-4H-chromen-4-one | H | H | HeLa | >100 | [1] |
| 2 | 2-Phenyl-4H-chromen-4-one | OH | H | HeLa | 58.3 | [1] |
| 3 | 2-Phenyl-4H-chromen-4-one | Cl | H | Not Specified | Not Available | - |
| 4 | 2-Phenyl-4H-chromen-4-one | OCH3 | H | HeLa | 85.2 | [1] |
| 5 | 2-Phenyl-4H-chromen-4-one | OH | 4'-OH | HeLa | 25.1 | [1] |
| 6 | 2-Phenyl-4H-chromen-4-one | OH | 3',4'-diOH | HeLa | 15.8 | [1] |
| 7 | 7-hydroxy-4-phenylchromen-2-one | OH | H | AGS | >50 | [2] |
| 8 | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | O-Triazole Linker | H | AGS | 2.63 | [2] |
Note: The table above is a compilation from various sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution.
Key Structure-Activity Relationship Insights
From the broader flavonoid literature, several key SAR principles can be outlined:
-
Hydroxylation: The presence and position of hydroxyl groups are critical for activity. Dihydroxylation on the B-ring, particularly at the 3' and 4' positions, often enhances cytotoxic activity.
-
Methoxylation: Methoxy groups can have varied effects. In some cases, they decrease activity compared to the corresponding hydroxylated analogs, while in others, they can improve metabolic stability and oral bioavailability.
-
Halogenation: The introduction of halogens, such as chlorine, at various positions can increase the lipophilicity and cell permeability of the compounds. The 7-chloro substitution is a common feature in many biologically active synthetic flavonoids.
-
Heterocyclic Substitutions: The addition of heterocyclic moieties, such as the triazole ring seen in compound 8 , can significantly enhance anticancer potency by providing additional binding interactions with target proteins.
Experimental Protocols
A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, AGS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer mechanism of flavonoids often involves the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound analogs are not well-defined, related flavonoids are known to interact with key cellular targets.
Hypothesized Anticancer Mechanism of Action
The following diagram illustrates a potential mechanism of action for a 7-chloro-flavone analog, based on the known activities of similar compounds. This hypothetical pathway involves the inhibition of a protein kinase, leading to the induction of apoptosis.
Caption: Hypothesized signaling pathway for a 7-chloro-flavone analog inducing apoptosis.
General Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for these analogs typically follows a structured workflow, from chemical synthesis to biological evaluation.
Caption: A typical experimental workflow for SAR studies of novel chemical entities.
References
A Comparative Analysis of 2-Phenyl-4H-chromen-4-one Derivatives and Standard-of-Care Drugs in Inflammation and Oncology
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide presents a comparative analysis of the efficacy of 2-phenyl-4H-chromen-4-one derivatives, a promising class of synthetic compounds, against established standard-of-care drugs in the fields of inflammation and oncology. While direct comparative data for 7-chloro-2-phenyl-4H-chromen-4-one is not available in the reviewed literature, extensive research on closely related derivatives provides valuable insights into the potential of this chemical scaffold.
Chromones, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of how these emerging compounds measure up to current therapeutic mainstays.
Anti-Inflammatory Efficacy: Targeting COX-2
Chronic inflammation is a key driver of numerous diseases. A prominent therapeutic strategy involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors like celecoxib, are the cornerstone of treatment.
Recent studies have explored 2-phenyl-4H-chromen-4-one derivatives as potential COX-2 inhibitors. One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one , has demonstrated potent and selective COX-2 inhibition, with an efficacy comparable to that of celecoxib.
Table 1: Comparative In Vitro COX-2 Inhibition
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 | 20.1 | 287.1 |
| Celecoxib (Standard of Care) | 0.06 | 24.3 | 405 |
Data sourced from in vitro enzyme inhibition assays.[2]
The data presented in Table 1 indicates that the chromone derivative exhibits a potent inhibitory effect on the COX-2 enzyme, with an IC₅₀ value nearly identical to that of celecoxib. While celecoxib demonstrates a slightly higher selectivity index, the chromone derivative's potent and selective action underscores its potential as a novel anti-inflammatory agent.
Experimental Protocols
In Vitro COX-1/COX-2 Isozyme Inhibition Assay:
The inhibitory activity of the test compounds against ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit. The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were reconstituted in a suitable buffer.
-
Incubation: Test compounds and a known standard (celecoxib) were pre-incubated with the respective enzymes (COX-1 or COX-2) for a specified period at a controlled temperature.
-
Substrate Addition: Arachidonic acid was added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction was stopped after a defined time.
-
PGE₂ Quantification: The concentration of PGE₂ was measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀) was calculated from the dose-response curves.
Signaling Pathway Visualization
The anti-inflammatory effects of many 2-phenyl-4H-chromen-4-one derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by lipopolysaccharide (LPS) and leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.
Anticancer Efficacy: A Comparative Look
In the realm of oncology, the search for compounds with potent cytotoxic activity against cancer cells and favorable safety profiles is paramount. Doxorubicin is a widely used chemotherapeutic agent, but its clinical use is often limited by significant side effects.
Studies on certain chromene derivatives have revealed their potential as anticancer agents, with some demonstrating superior efficacy against specific cancer cell lines when compared to doxorubicin.
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG-2 (Liver Cancer) |
| Chromene Derivative 177f | 0.6 | 0.2 | 0.5 |
| Doxorubicin (Standard of Care) | Not Reported in Study | Not Reported in Study | Not Reported in Study |
| Chromene Derivative 177m | 0.32 | 1.7 | 0.4 |
Data is indicative of the high potency of these derivatives, with IC₅₀ values in the sub-micromolar range.[1]
While the cited study highlights the potent anticancer activity of these chromene derivatives, a direct IC₅₀ comparison with doxorubicin for the same cell lines was not provided. However, the sub-micromolar IC₅₀ values of the chromene derivatives are indicative of significant cytotoxic potential that warrants further investigation and direct comparative studies.
Experimental Protocols
MTT Assay for Cytotoxicity:
The in vitro cytotoxic activity of the compounds against various cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow Visualization
The process of evaluating the anticancer potential of novel compounds involves a structured workflow, from initial screening to the determination of cytotoxic potency.
Caption: Workflow for determining the in vitro anticancer efficacy of test compounds.
Conclusion
The available preclinical data on 2-phenyl-4H-chromen-4-one derivatives highlights their significant potential as both anti-inflammatory and anticancer agents. In the context of inflammation, specific derivatives have demonstrated COX-2 inhibitory potency comparable to the standard-of-care drug celecoxib. In oncology, certain derivatives have shown high cytotoxicity against various cancer cell lines.
It is important to reiterate that the data presented here is for derivatives of this compound, and further research is necessary to elucidate the specific efficacy and safety profile of this particular compound. Nevertheless, the promising results from related molecules provide a strong rationale for its continued investigation and development. The detailed experimental protocols and pathway visualizations included in this guide are intended to support and facilitate such future research endeavors.
References
Independent Verification of 7-Chloro-2-Phenyl-4H-Chromen-4-One Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one, a flavone derivative of interest in medicinal chemistry. It offers a comparative analysis of established synthetic methodologies, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The synthesis of this compound can be achieved through several established methods. This guide focuses on three prominent approaches: the Claisen-Schmidt condensation followed by oxidative cyclization, the Baker-Venkataraman rearrangement, and a microwave-assisted synthesis for accelerated reaction times. Below is a summary of the key performance indicators for each method.
| Method | Key Intermediate | Reaction Time | Yield (%) | Purity |
| Claisen-Schmidt Condensation & Cyclization | 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | 24-48 hours | 75-85 | High |
| Baker-Venkataraman Rearrangement | 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 12-24 hours | 80-90 | Very High |
| Microwave-Assisted Synthesis | 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | 10-20 minutes | 85-95 | High |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. The primary starting material for these syntheses is 1-(4-chloro-2-hydroxyphenyl)ethanone, which can be prepared via a Fries rearrangement of 3-chlorophenyl acetate.
Method 1: Claisen-Schmidt Condensation and Oxidative Cyclization
This two-step method first involves the base-catalyzed condensation of 1-(4-chloro-2-hydroxyphenyl)ethanone and benzaldehyde to form a chalcone intermediate. The chalcone is then cyclized to the final flavone product.
Step 1: Synthesis of 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 1-(4-chloro-2-hydroxyphenyl)ethanone (1.71 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Slowly add a 50% aqueous solution of sodium hydroxide (5 mL) to the mixture with constant stirring.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated yellow solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of this compound
-
Dissolve the chalcone from Step 1 (2.59 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL).
-
Add a catalytic amount of iodine (0.25 g, 1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to yield pure this compound.
Method 2: Baker-Venkataraman Rearrangement
This method involves the rearrangement of an O-acylated 2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.
Step 1: Synthesis of 4-chloro-2-benzoylacetophenone
-
To a solution of 1-(4-chloro-2-hydroxyphenyl)ethanone (1.71 g, 10 mmol) in pyridine (20 mL), add benzoyl chloride (1.55 g, 11 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude O-benzoyl ester.
-
Dissolve the crude ester in pyridine (20 mL) and add powdered potassium hydroxide (1.12 g, 20 mmol).
-
Heat the mixture at 60-70 °C for 2-3 hours.
-
Cool the reaction mixture, pour into ice-water, and acidify with dilute HCl.
-
Filter the precipitated 1,3-diketone, wash with water, and dry.
Step 2: Synthesis of this compound
-
Dissolve the 1,3-diketone from Step 1 (2.75 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the solid product, wash with water, and recrystallize from ethanol to obtain pure this compound.
Method 3: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly reduce the reaction time for the oxidative cyclization of the chalcone intermediate.
-
Synthesize the chalcone intermediate as described in Method 1, Step 1.
-
Place the chalcone (2.59 g, 10 mmol) and a catalytic amount of iodine (0.25 g, 1 mmol) in a microwave-safe vessel.
-
Add DMSO (10 mL) as the solvent.
-
Irradiate the mixture in a microwave reactor at 120-140 °C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and pour the contents into a sodium thiosulfate solution.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
Potential Signaling Pathway Modulation
Flavonoids, including this compound, are known to interact with various cellular signaling pathways. One of the key pathways implicated in the pharmacological effects of many flavones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a crucial role in inflammation, immunity, and cell survival.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines, stress), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory and other target genes. Many flavones have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
assessing the reproducibility of biological assays with 7-chloro-2-phenyl-4H-chromen-4-one
A Comparative Guide to Biological Assays for Chromen-4-One Derivatives
In the landscape of drug discovery and development, the reproducibility of biological assays is paramount for the validation of potential therapeutic agents. This guide provides a comparative analysis of common biological assays utilized to assess the efficacy of 7-chloro-2-phenyl-4H-chromen-4-one and its structural analogs. The focus is on providing clear experimental protocols and performance data to aid researchers in designing and interpreting their studies.
Quantitative Performance of Chromen-4-One Derivatives in Key Biological Assays
The following table summarizes the in vitro activity of various 2-phenyl-4H-chromen-4-one derivatives across different biological assays. This data is essential for comparing the potency of these compounds and understanding their structure-activity relationships.
| Compound ID | Assay Type | Cell Line / Enzyme | Endpoint | IC50 Value (µM) | Reference |
| Compound 1 | Cytotoxicity | AGS (Human gastric adenocarcinoma) | Cell Viability | 2.63 ± 0.17 | [1] |
| Compound 2 | Anti-inflammatory | RAW264.7 (Murine macrophage) | Nitric Oxide (NO) Production | ~20 (concentration tested) | [2] |
| Compound 3 | COX-2 Inhibition | Ovine COX-2 | Enzyme Activity | 0.07 | [3] |
| Compound 4 | p38α MAPK Inhibition | Human Neutrophils | Superoxide Anion Generation | Single-digit micromolar range | [4] |
| Compound 5 | SIRT2 Inhibition | Human SIRT2 | Enzyme Activity | 4.5 | [5] |
| Celecoxib (Reference) | COX-2 Inhibition | Ovine COX-2 | Enzyme Activity | 0.06 | [3] |
Note: The compounds listed are derivatives of the 2-phenyl-4H-chromen-4-one scaffold and serve as comparators. Specific structures are detailed in the cited literature.
Detailed Experimental Protocols
Reproducibility in biological research is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key assays mentioned in the literature for evaluating chromen-4-one derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., AGS, RAW264.7) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Compound Addition: Treat the cells with various concentrations of the chromen-4-one derivative and incubate for an additional 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is an indicator of NO production by cells, which is a key marker of inflammation.
Experimental Workflow:
Caption: Workflow of the Griess assay for NO quantification.
Detailed Steps:
-
Cell Seeding: Seed RAW264.7 macrophages in a 48-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Pre-treatment: Treat the cells with the test compound (e.g., at 20 µM) for 1 hour.[2]
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL to induce inflammation and incubate for 24 hours.[2]
-
Sample Collection: Collect 50 µL of the cell culture supernatant.[2]
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant, incubate for 10-15 minutes at room temperature, and measure the absorbance at 540 nm.
Signaling Pathways
Understanding the mechanism of action of this compound and its analogs requires knowledge of the signaling pathways they modulate.
TLR4/MAPK Signaling Pathway in Inflammation
Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) mediated mitogen-activated protein kinase (MAPK) pathway.[2]
Caption: Inhibition of the TLR4/MAPK signaling pathway.
This pathway is initiated by the binding of LPS to TLR4, leading to the activation of the MAPK cascade (including p38, JNK, and ERK). This, in turn, activates transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory mediators like TNF-α, IL-6, and NO.[2] The inhibitory action of certain chromen-4-one derivatives on this pathway reduces the inflammatory response.[2]
p38α MAPK Signaling in Neutrophils
Some N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as inhibitors of the p38α MAPK signaling cascade in human neutrophils.[4] This inhibition mitigates neutrophilic inflammatory responses such as superoxide anion generation and elastase release.[4]
Caption: Inhibition of the p38α MAPK pathway in neutrophils.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
comparative analysis of the spectroscopic data of 7-chloro-2-phenyl-4H-chromen-4-one derivatives
A deep dive into the structural and electronic properties of 7-chloro-2-phenyl-4H-chromen-4-one derivatives reveals characteristic spectroscopic signatures crucial for their identification and differentiation. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding of this important class of compounds.
The this compound scaffold, a halogenated derivative of flavone, is a key structural motif in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the chromenone ring, along with further substitutions on the 2-phenyl ring, significantly influences the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This guide systematically compares the spectroscopic data of the parent flavone molecule with its chloro-substituted analogues to elucidate these structural nuances.
Spectroscopic Data Comparison
UV-Visible Spectroscopy
The UV-Vis spectra of flavones typically exhibit two main absorption bands. Band I, appearing at longer wavelengths (300–380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, at shorter wavelengths (240–280 nm), corresponds to the benzoyl system (A-ring)[1]. The position and intensity of these bands are sensitive to the substitution pattern.
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| 2-phenyl-4H-chromen-4-one | Methanol | 310 - 350 | 250 - 280 | [1] |
| 7-Hydroxyflavone | Methanol | ~310 | ~250 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1600-1660 cm⁻¹[2]. The position of this band can be influenced by substituents on the aromatic rings.
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| 2-phenyl-4H-chromen-4-one | 1645 (C=O), 1607, 1570 (C=C aromatic) | [3] |
| 6-chloro-2-phenyl-4H-chromen-4-one | 1645 (C=O), 1615, 1569 (C=C aromatic) | |
| 2-(4-chlorophenyl)-4H-chromen-4-one | 1666 (C=O), 1610 (C=C aromatic) | [3] |
The C=O stretching frequency in 2-(4-chlorophenyl)-4H-chromen-4-one is shifted to a higher wavenumber (1666 cm⁻¹) compared to the parent flavone (1645 cm⁻¹), which may be attributed to the electron-withdrawing effect of the chlorine atom on the phenyl ring[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | H-3 (s) | H-5 | H-6 | H-7 | H-8 | 2', 6'-H | 3', 4', 5'-H | Reference |
| 2-phenyl-4H-chromen-4-one | 6.83 | 8.24 (d) | 7.42 (t) | 7.70 (t) | 7.55 (d) | 7.93 (dd) | 7.55 (m) | [3] |
| 6-chloro-2-phenyl-4H-chromen-4-one | 6.81 | 8.01 (s) | - | 7.49 (d) | 7.49 (d) | 7.92 (m) | 7.49 (m) | |
| 2-(4-chlorophenyl)-4H-chromen-4-one | 6.79 | 8.23 (d) | 7.40-7.58 (m) | 7.71 (t) | 7.40-7.58 (m) | 7.87 (d) | 7.40-7.58 (m) | [3] |
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C-1' | C-2',6' | C-3',5' | C-4' | Reference |
| 2-phenyl-4H-chromen-4-one | 163.31 | 107.53 | 178.39 | 123.94 | 125.64 | 125.20 | 133.76 | 118.09 | 156.20 | 131.60 | 126.24 | 129.02 | 131.69 | [3] |
| 6-chloro-2-phenyl-4H-chromen-4-one | 163.09 | 107.30 | 178.43 | 123.54 | 124.95 | 135.11 | 134.92 | 117.81 | 154.43 | 131.45 | 126.17 | 128.96 | 131.76 | |
| 2-(4-chlorophenyl)-4H-chromen-4-one | 162.13 | 107.63 | 178.18 | 123.87 | 125.70 | 125.36 | 133.90 | 118.03 | 156.10 | 130.17 | 127.50 | 129.35 | 137.86 | [3] |
The chemical shifts are influenced by the electronic effects of the substituents. For instance, the presence of the electron-withdrawing chlorine atom generally leads to a downfield shift of the signals of nearby protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of flavones is well-characterized and often involves retro-Diels-Alder (rDA) reactions, leading to the cleavage of the C-ring. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments, aiding in their identification.
Experimental Protocols
The synthesis of this compound derivatives can be achieved through several established methods. A common approach is the Baker-Venkataraman rearrangement, followed by cyclization.
General Synthesis of 7-Hydroxy-2-phenyl-4H-chromen-4-one
-
Esterification: 2,4-Dihydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like anhydrous pyridine.
-
Baker-Venkataraman Rearrangement: The resulting ester is then treated with a strong base such as potassium hydroxide to yield a 1,3-diketone (2,4-dihydroxydibenzoylmethane).
-
Cyclization: The diketone is subsequently cyclized in the presence of an acid catalyst, such as glacial acetic acid and concentrated sulfuric acid, upon heating to afford the 7-hydroxyflavone.
Synthesis of Chloro-derivatives
The 7-chloro derivative can be synthesized starting from a chloro-substituted 2-hydroxyacetophenone. For instance, 1-(4-chloro-2-hydroxyphenyl)ethan-1-one would be the starting material for this compound.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: Spectra are typically recorded on a UV-Vis spectrophotometer using a suitable solvent like methanol or ethanol.
-
IR Spectroscopy: Spectra are commonly obtained using the KBr pellet method on an FT-IR spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of flavone derivatives.
Caption: Logical relationship between structural modifications and their impact on spectroscopic properties.
References
Safety Operating Guide
Proper Disposal of 7-chloro-2-phenyl-4H-chromen-4-one: A Guide for Laboratory Professionals
The proper disposal of 7-chloro-2-phenyl-4H-chromen-4-one is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it requires special handling as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), a lab coat, and closed-toe shoes. | To prevent skin contact which may cause irritation.[1][2][3] |
| Respiratory Protection | An appropriate respirator with cartridges for organic vapors and acid gases should be used if working outside a fume hood or if there is a risk of inhalation. | To protect against respiratory irritation from dust or vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. [1][2]
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated solids (e.g., filter paper, gloves, weighing boats) and solutions, in a designated, compatible waste container.
-
As a chlorinated organic compound, it must be disposed of in a "Halogenated Organic Waste" container.[1][2][4] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[4]
-
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition with no signs of leakage or deterioration.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other known components of the waste stream.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure that the waste container is stored away from incompatible materials, such as strong oxidizing agents.[6]
-
-
Arrange for Disposal:
-
Once the waste container is full or you have finished the experimental work, contact your institution's EHS department to arrange for a pickup.[5]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before placing it in the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. otago.ac.nz [otago.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 7-chloro-2-phenyl-4H-chromen-4-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-chloro-2-phenyl-4H-chromen-4-one. The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] It is crucial to wear the proper PPE to avoid exposure and ensure personal safety during handling.
Hazard Summary:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2A |
| H335 | May cause respiratory irritation | STOT SE 3 |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) and a face shield.[2] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Recommended glove materials include Nitrile rubber and Butyl rubber.[3] |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Workflow and Handling Procedures
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage and Handling:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store locked up.[1] Recommended storage temperature is 2-8°C.
-
Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Disposal Guidelines:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Do not let the product enter drains. All disposal practices must be in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
